3'-Hydroxy-3,9-dihydroeucomin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-14-3-2-9(5-12(14)19)4-10-8-23-15-7-11(18)6-13(20)16(15)17(10)21/h2-3,5-7,10,18-20H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBOONWRYQFYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127279 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107585-75-1 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 142 °C | |
| Record name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3'-Hydroxy-3,9-dihydroeucomin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and presents a detailed, adaptable protocol for its isolation and purification. The methodologies are based on established techniques for the separation of structurally related homoisoflavonoids. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.
Natural Sources
This compound has been identified as a constituent of the bulbs of Muscari comosum (commonly known as the tassel hyacinth or Leopoldia comosa).[1][2] This plant is a member of the Asparagaceae family and is native to the Mediterranean region.[2] Early phytochemical investigations of Muscari comosum by Adinolfi and colleagues led to the identification of a series of homoisoflavonoids, including this compound.[1][2]
While the topic of this guide is this compound, it is pertinent to note that the broader class of homoisoflavonoids is found in various species of the Asparagaceae and Fabaceae families.[1] Genera such as Eucomis, Scilla, and Dracaena are also known sources of diverse homoisoflavonoids.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its detection and characterization during and after the isolation process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | PubChem |
| Molecular Weight | 316.3 g/mol | PubChem |
| CAS Number | 107585-75-1 | PubChem |
| Appearance | Powder | Commercial Suppliers |
| Purity (Commercial) | ≥97.5% | Commercial Suppliers |
Proposed Methodology for Isolation and Purification
A specific, detailed experimental protocol for the isolation of this compound from Muscari comosum is not extensively documented in readily available literature. However, based on the successful isolation of the structurally similar homoisoflavonoid, 4'-demethyl-3,9-dihydroeucomin, from the resin of Daemonorops draco, a robust and adaptable methodology can be proposed. This protocol involves initial extraction, solvent partitioning, and multi-step chromatography.
3.1. General Experimental Workflow
The proposed workflow for the isolation of this compound is depicted in the following diagram.
Caption: Proposed workflow for isolating this compound.
3.2. Detailed Experimental Protocols
3.2.1. Extraction
-
Obtain fresh or dried bulbs of Muscari comosum.
-
Grind the plant material into a fine powder.
-
Macerate the powdered material in 95% ethanol (B145695) at room temperature with occasional agitation for 24-48 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.
3.2.2. Solvent Partitioning
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning with a nonpolar solvent such as dichloromethane (B109758) or ethyl acetate.
-
Separate the organic phase, which is expected to contain the homoisoflavonoids.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator.
3.2.3. Chromatographic Purification
Step 1: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Dissolve the concentrated organic extract in a suitable solvent (e.g., methanol).
-
Perform preparative RP-HPLC using a C18 column.
-
Elute the compounds using a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) at a flow rate of approximately 5-10 mL/min.
-
Monitor the elution profile using a UV detector at wavelengths relevant for flavonoids (e.g., 280 nm and 320 nm).
-
Collect fractions based on the elution profile.
Step 2: Silica Gel Column Chromatography
-
Pool the fractions containing the compound of interest (as determined by analytical HPLC or LC-MS).
-
Concentrate the pooled fractions.
-
Adsorb the concentrated material onto a small amount of silica gel.
-
Perform column chromatography on a silica gel column.
-
Elute with a gradient of increasing polarity, for example, a dichloromethane-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.
3.3. Purity Analysis and Structural Elucidation
-
Assess the purity of the final fractions using analytical HPLC with a photodiode array (PDA) detector and/or liquid chromatography-mass spectrometry (LC-MS).
-
Confirm the identity and structure of the isolated compound as this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC).
Quantitative Data
Quantitative data on the yield of this compound from Muscari comosum is not well-documented in the available literature. However, for the structurally related homoisoflavonoid, 4'-demethyl-3,9-dihydroeucomin, a yield of 3% from the resin of Daemonorops draco has been reported. This information is provided for comparative purposes in Table 2.
Table 2: Reported Yield of a Structurally Related Homoisoflavonoid
| Compound | Natural Source | Yield |
| 4'-demethyl-3,9-dihydroeucomin | Daemonorops draco resin | 3% |
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been extensively studied. However, the broader class of homoisoflavonoids is known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
5.1. Potential Anti-Inflammatory Signaling Pathway
Many flavonoids and related compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. A generalized diagram of this pathway, which could be a potential target for homoisoflavonoids, is presented below.
Caption: Potential inhibition of the NF-κB pathway by homoisoflavonoids.
Conclusion
This compound is a homoisoflavonoid of interest with a confirmed natural source in Muscari comosum. While specific data on its isolation yield and biological activity are limited, this guide provides a robust, adaptable protocol for its purification based on established methods for structurally similar compounds. The information and methodologies presented herein are intended to facilitate further research into the therapeutic potential of this and other homoisoflavonoids. Further investigation is warranted to elucidate the specific biological mechanisms of this compound and to quantify its abundance in its natural source.
References
discovery and history of 3'-Hydroxy-3,9-dihydroeucomin
An In-depth Technical Guide to 4'-Demethyl-3,9-dihydroeucomin (B174957) (DMDHE)
A Note on Nomenclature: Initial inquiries for "3'-Hydroxy-3,9-dihydroeucomin" have led to the identification of the closely related and recently investigated compound, 4'-demethyl-3,9-dihydroeucomin (DMDHE) . This guide will focus on the discovery, history, and technical details of DMDHE, the compound for which significant scientific data is available.
Executive Summary
This document provides a comprehensive technical overview of 4'-demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone recently identified as a potent natural bitter-masking agent. The discovery, spearheaded by a multi-institutional collaboration, marks a significant advancement in the field of taste modulation, particularly for applications in the food, beverage, and pharmaceutical industries. This guide details the history of its discovery, its physicochemical properties, and the experimental protocols utilized in its isolation, synthesis, and bioactivity assessment. Special emphasis is placed on its mechanism of action involving the bitter taste receptor TAS2R14. All data is presented to meet the needs of researchers, scientists, and drug development professionals.
Discovery and History
The discovery of the bitter-masking properties of 4'-demethyl-3,9-dihydroeucomin is a very recent development, published in September 2024 in the Journal of Agricultural and Food Chemistry. This finding was the culmination of a collaborative research project named "SimLeap," which involved researchers from the University of Vienna, the Technical University of Munich, Symrise AG, and Bicoll GmbH[][2].
The investigation originated from the screening of natural products for taste-modulating capabilities. The resin of the palm tree Daemonorops draco, commonly known as "Dragon's Blood," was identified as a promising source[2]. An activity-guided fractionation approach, combining sensory evaluations with in vitro cell-based assays, was employed to isolate the active compound[3]. This led to the identification of DMDHE as the key molecule responsible for the observed bitter-masking effects[2][3]. While the bitter-masking function is a new discovery, the compound itself has been previously isolated from other natural sources, such as plants of the genus Scilla (Asparagaceae).
Physicochemical and Spectroscopic Data
DMDHE is classified as a homoisoflavanone. Its structural and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties of DMDHE
| Property | Value | Reference |
| CAS Number | 107585-77-3 | [] |
| Molecular Formula | C₁₆H₁₄O₅ | [] |
| Molecular Weight | 286.3 g/mol | [] |
| Melting Point | 103 - 104 °C | [] |
| Appearance | Off-white solid | [3] |
Table 2: Spectroscopic Data for DMDHE Characterization
| Technique | Data | Reference |
| High-Resolution Mass Spectrometry (HRMS) | [M-H]⁻ = 285.1026 m/z | [3] |
| ¹H NMR (DMSO-d₆, 600 or 400 MHz) | Data not fully available in search results. Performed and referenced to tetramethylsilane. | [3] |
| ¹³C NMR (DMSO-d₆, 600 or 400 MHz) | Data not fully available in search results. Performed. | [3] |
| Other 2D NMR | COSY, HSQC, and HMBC experiments were performed for full structural elucidation. | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of DMDHE is its ability to mask bitter tastes. The key quantitative findings from sensory and in vitro studies are presented below.
Table 3: Quantitative Bioactivity Data of DMDHE
| Assay | Test Compound(s) | Result | Reference |
| Human Sensory Panel | D. draco extract (500 ppm) vs. Quinine (10 ppm) | -29.6 ± 6.30% reduction in perceived bitterness | [3] |
| Human Sensory Panel | DMDHE (100 ppm) vs. Quinine (10 ppm) | -14.8 ± 5.00% reduction in perceived bitterness | [3] |
| HGT-1 Cell-Based Assay | Quinine (10 ppm) vs. Control | 10.5% reduction in intracellular proton concentration | [3] |
| HGT-1 Cell-Based Assay (TAS2R14 Knockout) | DMDHE in TAS2R14ko vs. wild-type cells | 40.4 ± 9.32% reduction of the bitter-masking effect in knockout cells | [3] |
The mechanism of action for DMDHE's bitter-masking effect has been linked to the G-protein coupled bitter taste receptor, TAS2R14. Experiments using a CRISPR-Cas9 knockout of the TAS2R14 gene in the HGT-1 cell line demonstrated a significant reduction in the bitter-masking efficacy of DMDHE, confirming the involvement of this specific receptor in its activity[3].
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of DMDHE.
Activity-Guided Fractionation and Isolation
The isolation of DMDHE from Daemonorops draco resin followed a multi-step, activity-guided process.
Protocol:
-
Extraction: 300 g of D. draco resin was ground into a powder and extracted with 95% ethanol. The mixture was filtered to remove particulate matter[3].
-
Solvent Exchange: The ethanol was removed from the filtrate, and the resulting residue was solubilized in dichloromethane[3].
-
Initial Cleanup: The dichloromethane solution was loaded onto a solid-phase material and eluted sequentially with n-hexane and then ethyl acetate (B1210297) to yield the crude organic extract (DD)[3].
-
Fractionation: The DD extract was subjected to preparative reverse-phase (RP-18) high-performance liquid chromatography (HPLC)[3].
-
Activity Screening: The collected fractions were screened for bitter-masking activity using both human sensory panels (rating the bitterness of quinine) and the HGT-1 cell-based proton secretion assay[3].
-
Purification: The most potent bitter-masking fractions were further purified using preparative silica gel chromatography[3].
-
Identification: The purified active compound was identified as DMDHE through analysis by LC-HRMS/CAD/UV and 1D/2D NMR spectroscopy[3].
Synthesis of 4'-demethyl-3,9-dihydroeucomin (DMDHE)
DMDHE was synthesized on a gram-scale for comprehensive testing.
Protocol:
-
Reaction Setup: A mixture of a chromen precursor (2.75 g, 0.97 mmol) in 50.0 mL of methanol (B129727) was added to 10% Palladium on carbon (Pd/C, 500 mg, fresh and dry) under an argon atmosphere[3].
-
Hydrogenation: The reaction vessel was degassed and charged with hydrogen gas (H₂) three times. The reaction was then heated to 30 °C and stirred under an H₂ atmosphere for 12 hours[3].
-
Workup: The reaction mixture was filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate was concentrated under reduced pressure[3].
-
Purification: The residue was purified by silica gel column chromatography using a dichloromethane/methanol gradient (from 50:1 to 30:1). The resulting product was further purified by trituration with hexane (B92381) and co-evaporation with food-grade ethanol to afford pure, off-white DMDHE (2.28 g, 82% yield)[3].
Cell-Based Bitter Response Assay
This in vitro assay quantifies the bitter response by measuring changes in the intracellular pH of HGT-1 cells, which corresponds to TAS2R-dependent proton secretion.
Protocol:
-
Cell Culture: Human gastric tumor (HGT-1) cells were cultured in appropriate media and seeded at a density of 100,000 cells per well in a black 96-well plate.
-
Dye Loading: After 24 hours, the cells were stained with 3 µM of a pH-sensitive fluorescent dye (e.g., SNARF-1-AM) for 30 minutes under standard cell culture conditions (37 °C, 5% CO₂).
-
Treatment: Cells were treated with the bitter compound (e.g., 10 ppm quinine) with or without the potential bitter-masking compound (e.g., 100 ppm DMDHE) for 10 minutes. A solvent control (e.g., DMEM) and a positive control (e.g., 1 mM histamine) were included.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader at emission wavelengths of 580 nm and 640 nm following excitation at 488 nm.
-
Data Analysis: The ratio of fluorescence intensities at the two wavelengths is used to calculate the intracellular pH. A decrease in intracellular proton concentration (increase in pH) indicates a bitter response due to proton secretion. The effect of the masking agent is quantified by its ability to counteract this change.
CRISPR-Cas9 Knockout of TAS2R14
To confirm the role of TAS2R14, a transient CRISPR-Cas9 transfection was performed to create knockout HGT-1 cells.
Protocol:
-
Guide RNA Design: Guide RNAs targeting the TAS2R14 gene were designed.
-
Transfection: HGT-1 cells were transfected with the CRISPR-Cas9 machinery (e.g., Cas9 protein and the specific guide RNAs).
-
Efficacy Analysis: Transfection efficacy was determined using a Genomic Cleavage Detection Kit. The reported study achieved a genomic cleavage of 19%[3].
-
Functional Assay: The transfected HGT-1 cells (TAS2R14ko) were then used in the cell-based bitter response assay as described above to measure the effect of DMDHE. The results were compared to wild-type (wt) HGT-1 cells to determine the reduction in the bitter-masking effect[3].
Conclusion and Future Directions
The discovery of 4'-demethyl-3,9-dihydroeucomin as a natural bitter-masking agent acting via the TAS2R14 receptor is a significant finding. The data and protocols presented in this guide offer a foundational resource for researchers in food science, pharmacology, and drug development. Future research should focus on elucidating the precise binding mode of DMDHE to TAS2R14, exploring its efficacy against a broader range of bitter compounds, and conducting comprehensive safety and toxicological studies to support its potential commercial applications. The scalable synthesis and potent activity of DMDHE make it a highly promising candidate for improving the palatability of foods, beverages, and oral medications.
References
physical and chemical properties of 3'-Hydroxy-3,9-dihydroeucomin
An In-depth Technical Guide on 3'-Hydroxy-3,9-dihydroeucomin
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Properties of this compound
This compound is a natural phenolic compound classified as a homoisoflavonoid.[1][2] It is found in plants of the Liliaceae family, such as Muscari comosum.[1][] This compound is of interest to the scientific community for its potential pharmacological applications, including anticancer, antioxidant, and antimicrobial properties.[1]
Physical and Chemical Data
The following tables summarize the key .
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 107585-75-1 | [1][4][5] |
| Appearance | Powder | [][5] |
| Melting Point | 140 - 142 °C | [1][2] |
| Boiling Point | 590.8 ± 50.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 221.3 ± 23.6 °C | [4] |
| Vapour Pressure | 0.0 ± 1.7 mmHg at 25°C | [4] |
| Index of Refraction | 1.659 | [4] |
Table 2: Molecular and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₆ | [1][2][4][5] |
| Molecular Weight | 316.305 g/mol | [2][4] |
| Exact Mass | 316.094696 | [4] |
| LogP | 3.35 | [4] |
| Polar Surface Area (PSA) | 96.22 Ų | [4] |
| Purity | 95% - 99% | [][5] |
Experimental Protocols
This section details the methodologies used for the analysis, identification, and synthesis of related homoisoflavonoids, which are applicable to this compound.
Analytical and Identification Methods
The purity and structure of this compound and similar compounds are typically determined using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is commonly performed using HPLC coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[5]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Structural identification and confirmation are achieved through mass spectrometry and NMR spectroscopy.[5] For instance, the structure of the related compound 4′-demethyl-3,9-dihydroeucomin was elucidated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and detailed NMR analysis.[6]
Synthesis Protocol for a Related Homoisoflavanone
A gram-scale synthesis for 4′-demethyl-3,9-dihydroeucomin has been reported, which provides a procedural basis for synthesizing similar homoisoflavanones.[6]
-
Reaction Setup: A mixture of a chromene precursor (2.75 g, 0.97 mmol) in methanol (B129727) (50.0 mL) is added to 10% Palladium on carbon (Pd/C, 500 mg) under an argon atmosphere.
-
Hydrogenation: The reaction vessel is degassed and charged with hydrogen gas (H₂). The mixture is then heated to 30 °C and stirred under H₂ for 12 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting residue is purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient (from 50/1 to 30/1).
-
Final Product: The purified product is obtained as an off-white solid following trituration with hexane (B92381) and co-evaporation with food-grade ethanol.
Caption: Workflow for the synthesis of a homoisoflavanone.
Biological Activity and Signaling Pathways
This compound is investigated for its potential to modulate various biological systems, including enzymatic and cellular signaling pathways, which could influence oxidative stress and inflammatory responses.[1]
Bitter-Masking Activity of a Related Compound
Research on the structurally similar compound, 4′-demethyl-3,9-dihydroeucomin (DMDHE), has revealed a significant bitter-masking effect.[6][7] This activity is mediated through interaction with bitter taste receptors (TAS2Rs).
The mechanism involves the activation of TAS2Rs, which triggers an intracellular signaling cascade, resulting in the secretion of protons from specialized cells.[6] A cell-based assay using the human gastric cell line HGT-1 is employed to quantify this response by measuring changes in intracellular pH.[6][8]
Caption: Experimental workflow for the cell-based bitter response assay.
TAS2R-Mediated Bitter Taste Signaling
The sensation of bitterness is initiated by the binding of a bitter compound to a TAS2R on the surface of taste receptor cells. This event activates a G-protein-coupled signaling cascade. The functional involvement of TAS2R14 has been specifically demonstrated in the bitter-masking effect of DMDHE.[6]
Caption: Simplified signaling pathway for TAS2R-mediated bitter taste perception.
References
- 1. This compound | 107585-75-1 | HEA58575 [biosynth.com]
- 2. 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one | C17H16O6 | CID 404571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:107585-75-1 | Chemsrc [chemsrc.com]
- 5. CAS 107585-75-1 | this compound [phytopurify.com]
- 6. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bicoll-group.com [bicoll-group.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3'-Hydroxy-3,9-dihydroeucomin: A Technical Overview
Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data (NMR, MS, IR) for 3'-Hydroxy-3,9-dihydroeucomin could not be located. Therefore, the following guide has been constructed based on established methodologies for the analysis of related homoisoflavonoids. This document serves as a template for the expected data presentation and experimental protocols for such an analysis.
Introduction
This compound is a homoisoflavonoid, a class of natural products known for their diverse biological activities. The structural elucidation and confirmation of such compounds rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the standard procedures for acquiring and interpreting this data for a research and drug development audience.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₆ |
| Molecular Weight | 316.31 g/mol |
| CAS Number | 107585-75-1 |
Hypothetical Spectroscopic Data
The following tables represent the anticipated format for the presentation of spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
Hypothetical data presented for a 500 MHz spectrometer in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.10 | s | - | 1H | 5-OH |
| 9.50 | s | - | 1H | 7-OH |
| 8.80 | s | - | 1H | 3'-OH |
| 6.85 | d | 8.0 | 1H | H-5' |
| 6.70 | d | 2.0 | 1H | H-2' |
| 6.65 | dd | 8.0, 2.0 | 1H | H-6' |
| 6.00 | d | 2.5 | 1H | H-6 |
| 5.95 | d | 2.5 | 1H | H-8 |
| 4.40 | dd | 10.0, 5.0 | 1H | H-2a |
| 4.20 | dd | 10.0, 8.0 | 1H | H-2b |
| 3.80 | s | - | 3H | 4'-OCH₃ |
| 3.10 | m | - | 1H | H-3 |
| 2.80 | dd | 14.0, 5.0 | 1H | H-9a |
| 2.60 | dd | 14.0, 10.0 | 1H | H-9b |
¹³C NMR (Carbon NMR) Data
Hypothetical data presented for a 125 MHz spectrometer in DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| 202.0 | C-4 |
| 165.0 | C-7 |
| 164.5 | C-5 |
| 162.0 | C-8a |
| 147.0 | C-4' |
| 145.0 | C-3' |
| 130.0 | C-1' |
| 120.0 | C-6' |
| 115.5 | C-5' |
| 112.0 | C-2' |
| 102.0 | C-4a |
| 96.0 | C-6 |
| 95.0 | C-8 |
| 70.0 | C-2 |
| 56.0 | 4'-OCH₃ |
| 45.0 | C-3 |
| 30.0 | C-9 |
Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI-MS | Positive | 317.0968 | [M+H]⁺ |
| ESI-MS | Positive | 339.0787 | [M+Na]⁺ |
| HRMS (ESI-TOF) | Positive | 317.0971 | [M+H]⁺ (Calculated for C₁₇H₁₇O₆⁺: 317.0974) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| 3010 | C-H stretching (aromatic) |
| 2950, 2840 | C-H stretching (aliphatic) |
| 1640 | C=O stretching (ketone) |
| 1600, 1500 | C=C stretching (aromatic) |
| 1270 | C-O stretching (aryl ether) |
| 1150 | C-O stretching (alcohol) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a homoisoflavonoid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Data Acquisition:
-
¹H NMR spectra are acquired with a spectral width of 0-14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a compound like this compound.
Caption: General workflow for the spectroscopic analysis of a natural product.
Caption: A hypothetical signaling pathway modulated by this compound.
3'-Hydroxy-3,9-dihydroeucomin CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Hydroxy-3,9-dihydroeucomin, a homoisoflavonoid natural product. Due to the limited availability of in-depth experimental data directly pertaining to this molecule, this document also presents detailed experimental protocols and quantitative data for the closely related and structurally similar compound, 4'-Demethyl-3,9-dihydroeucomin, which has been studied for its sensory properties. This information is intended to serve as a valuable reference for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Compound Identification and Molecular Structure
Compound Name: this compound
CAS Number: 107585-75-1[1][2][3]
Molecular Formula: C₁₇H₁₆O₆[1][2]
Molecular Weight: 316.30 g/mol [2]
Synonyms:
-
2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one[2]
-
3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one[2]
-
5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one[2]
Chemical Structure
The molecular structure of this compound is characterized by a chromanone core with hydroxyl substitutions at positions 5 and 7. A 3-hydroxy-4-methoxybenzyl group is attached at the 3-position.
Figure 1. 2D molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 316.305 g/mol | PubChem |
| Appearance | Powder | BOC Sciences[2] |
| Purity | 97.5% | BOC Sciences[2] |
Biological Activity and Experimental Data (Proxy Compound: 4'-Demethyl-3,9-dihydroeucomin)
Extensive research on the direct biological activities of this compound is limited. However, a closely related analogue, 4'-Demethyl-3,9-dihydroeucomin (DMDHE), has been identified as a bitter-masking compound. The following sections detail the experimental protocols and quantitative findings from a study on DMDHE, which can serve as a valuable proxy for understanding the potential behavior and experimental approaches applicable to related homoisoflavonoids.
Summary of Quantitative Data: Bitter-Masking Effect of a DMDHE-Containing Extract
The following table summarizes the quantitative results from a study investigating the bitter-masking properties of a Daemonorops draco resin extract containing 4'-Demethyl-3,9-dihydroeucomin.
| Test Substance | Concentration | Effect on Quinine (B1679958) Bitterness | Statistical Significance |
| D. draco extract | 500 ppm | -29.6% ± 6.30% | p ≤ 0.001 |
Data extracted from a study on the bitter-masking properties of a natural resin extract.
Experimental Protocols
The following methodologies were employed in the identification and characterization of 4'-Demethyl-3,9-dihydroeucomin as a bitter-masking agent.
2.2.1. Preparation of Daemonorops draco Resin Extract
-
The resin of the fruit of Daemonorops draco was ground into a powder.
-
300 g of the powdered resin was extracted with 95% ethanol.
-
The resulting solution was filtered to remove particulate matter.
2.2.2. Sensory Analysis: Paired Comparison Test
-
A trained panel was presented with two samples for each test.
-
One sample contained a 10 ppm solution of quinine in water.
-
The second sample contained the potential bitter-masking extract, fraction, or compound in combination with the 10 ppm quinine solution.
-
Panelists were asked to rate and compare the bitterness intensity of the two samples.
2.2.3. Cell-Based Bitter Response Assay
-
Human gastric tumor (HGT-1) cells were utilized as a surrogate model for bitter taste receptor (TAS2R) activity.
-
The cellular response to bitter compounds was measured by monitoring TAS2R-dependent proton secretion.
-
The effect of the test compounds on the cellular response to the bitter agonist quinine was quantified.
2.2.4. Analytical Characterization
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Extracts and fractions were analyzed using a UPLC system coupled to a high-resolution mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis was conducted for the structural elucidation of the isolated active compound.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the identification of the bitter-masking compound and a conceptual representation of the involved signaling pathway.
Caption: Experimental workflow for the identification of a bitter-masking compound.
Caption: Conceptual signaling pathway for bitter taste masking.
Conclusion
While direct and extensive experimental data for this compound remains to be fully elucidated, its structural similarity to the well-characterized bitter-masking agent, 4'-Demethyl-3,9-dihydroeucomin, suggests its potential for similar biological activities. The experimental protocols and data presented for the demethylated analogue provide a solid foundation and a methodological framework for future research into this compound and other related homoisoflavonoids. This guide serves as a valuable resource for scientists and researchers, facilitating further investigation into the pharmacological and sensory properties of this class of natural compounds.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one | C17H16O6 | CID 404571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:107585-75-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Known Biological Activities of 3'-Hydroxy-3,9-dihydroeucomin
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Biological Activities of 3'-Hydroxy-3,9-dihydroeucomin and Methodological Approaches for Homoisoflavonoid Research
This technical guide addresses the current scientific understanding of the biological activities of the homoisoflavonoid this compound. Extensive literature searches have revealed a notable scarcity of published data specifically detailing the biological functions of this compound.
This compound, with the Chemical Abstracts Service (CAS) number 107585-75-1 and molecular formula C₁₇H₁₆O₆, has been isolated from plant sources such as Muscari comosum.[1][][3] While its chemical properties are documented, its biological activities remain largely unexplored in publicly available scientific literature.
In light of this, this whitepaper will provide a comprehensive overview of the established biological activity of a structurally similar homoisoflavonoid, 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE) . The detailed examination of DMDHE serves as a robust methodological template for future investigations into the biological activities of this compound and other related natural products. This guide will present the quantitative data, experimental protocols, and relevant signaling pathways associated with DMDHE's activity, adhering to the highest standards of scientific reporting.
Quantitative Data Summary: A Case Study of 4'-demethyl-3,9-dihydroeucomin (DMDHE)
The primary biological activity identified for DMDHE is its capacity to mask bitter taste.[4][5][6] The following table summarizes the key quantitative findings from sensory and in vitro studies.
| Activity Assessed | Compound/Extract | Concentration | Result | Significance |
| In Vivo Bitter-Masking Effect | Daemonorops draco resin extract (DD) | 500 ppm | -29.6 ± 6.30% reduction in perceived bitterness of 10 ppm quinine | p ≤ 0.001 |
| In Vivo Bitter-Masking Effect | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | Not specified | -14.8 ± 5.00% reduction in perceived bitterness of quinine | Not specified |
| In Vitro Bitter-Masking Mechanism | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | Not specified | 40.4 ± 9.32% reduction of DMDHE-evoked bitter-masking effect in HGT-1 TAS2R14 knockout cells versus wild-type cells | Not specified |
Experimental Protocols: Methodologies for Assessing Biological Activity
The following protocols are detailed based on the successful investigation of DMDHE's bitter-masking properties and can be adapted for screening this compound.
This protocol is designed to assess the ability of a compound to reduce the perceived bitterness of a known bitter tastant in human subjects.
-
Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are familiarized with the bitterness intensity rating scale.
-
Sample Preparation: A solution of a standard bitter compound (e.g., 10 ppm quinine) is prepared. A second solution containing the bitter standard plus the test compound (e.g., 500 ppm of a plant extract or a purified compound) is also prepared.
-
Sensory Evaluation: A pairwise comparison test is conducted. Panelists are presented with both solutions and asked to rate the bitterness intensity of each on a predefined scale. The order of presentation is randomized.
-
Data Analysis: The percentage reduction in perceived bitterness is calculated for each panelist. Statistical significance is determined using appropriate statistical tests (e.g., t-test).
This assay provides a cellular-level assessment of bitter taste receptor activation and its modulation.
-
Cell Culture: Human gastric tumor (HGT-1) cells, which endogenously express the bitter taste receptor TAS2R14, are cultured under standard conditions.
-
Cellular Assay: The assay measures the proton secretion from HGT-1 cells in response to a bitter agonist. This is quantified by measuring the change in intracellular pH (pHi) using a pH-sensitive fluorescent dye.
-
CRISPR-Cas9 Knockout for Mechanistic Studies: To confirm the involvement of a specific receptor, CRISPR-Cas9 gene editing can be used to create a knockout cell line (e.g., HGT-1 TAS2R14ko). The bitter-masking effect of the test compound is then compared between the wild-type and knockout cell lines.[4][7] A significant reduction in the masking effect in the knockout cells confirms the receptor's involvement.[4][7]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes relevant to the study of homoisoflavonoids like this compound.
References
- 1. This compound | 107585-75-1 | HEA58575 [biosynth.com]
- 3. CAS 107585-75-1 | this compound [phytopurify.com]
- 4. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 3'-Hydroxy-3,9-dihydroeucomin
An In-depth Technical Guide to the Potential Therapeutic Targets of 3'-Hydroxy-3,9-dihydroeucomin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a homoisoflavanone, a type of phenolic compound found in various plants. While direct research on the therapeutic targets of this compound is limited, significant insights can be drawn from the study of its close structural analog, 4′-demethyl-3,9-dihydroeucomin (DMDHE). This guide synthesizes the available data to propose potential therapeutic avenues for this compound, focusing on its likely molecular interactions and biological activities. The primary identified potential target is the bitter taste receptor TAS2R14, with broader potential in anti-inflammatory and antioxidant pathways.
Primary Potential Therapeutic Target: Bitter Taste Receptor 14 (TAS2R14)
The most well-documented activity of a compound structurally similar to this compound is the bitter-masking effect of 4′-demethyl-3,9-dihydroeucomin (DMDHE). This activity is mediated through the bitter taste receptor TAS2R14.[1][2]
Mechanism of Action at TAS2R14
DMDHE has been identified as a bitter-masking compound, meaning it can reduce the perception of bitterness of other substances.[2] This effect is particularly relevant in the food and pharmaceutical industries. The underlying mechanism involves the modulation of TAS2R14 activity. In a human gastric tumor cell line (HGT-1), which expresses TAS2Rs, bitter compounds trigger a cellular response leading to proton secretion.[2] DMDHE was found to inhibit this response when co-administered with the bitter compound quinine.
The involvement of TAS2R14 was confirmed using CRISPR-Cas9 gene editing to knock out the TAS2R14 gene in HGT-1 cells.[2] In these knockout cells, the bitter-masking effect of DMDHE was significantly reduced, demonstrating that TAS2R14 is a key molecular target.[2]
Data Presentation: Bitter-Masking Activity of a Structurally Related Compound
The following table summarizes the quantitative data on the bitter-masking effects of a plant extract containing DMDHE and subsequently isolated fractions, as determined by sensory panels and in vitro assays.
| Sample | Concentration | Bitter-Masking Effect on Quinine (10 ppm) - Sensory Panel | p-value |
| Daemonorops draco Extract | 500 ppm | -29.6 ± 6.30% | p ≤ 0.001 |
| Fraction V | 30-50 ppm | -24.2 ± 5.19% | p ≤ 0.001 |
| Fraction IX | 30-50 ppm | -17.4 ± 6.50% | p ≤ 0.001 |
| DMDHE | Not specified in direct comparison | -14.8 ± 5.00% | Not specified |
Data adapted from sensory trials on the resin of Daemonorops draco and its fractions.[2]
Experimental Protocols
1.3.1. Cell-Based Bitter Response Assay
-
Cell Line: Human gastric tumor cell line-1 (HGT-1), which endogenously expresses bitter taste receptors, including TAS2R14.[2]
-
Principle: Activation of TAS2Rs in HGT-1 cells by a bitter compound leads to proton secretion, which can be measured as a change in intracellular pH (pHi). A bitter-masking compound will inhibit this change.[2]
-
Methodology:
-
HGT-1 cells are cultured in a suitable medium (e.g., DMEM with supplements).
-
Cells are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1 AM).
-
The baseline fluorescence is measured.
-
Cells are stimulated with a known bitter agonist (e.g., quinine).
-
The change in fluorescence, corresponding to a drop in intracellular proton concentration, is recorded.
-
To test for bitter-masking, cells are pre-incubated with the test compound (e.g., this compound) before adding the bitter agonist.
-
A reduction in the fluorescence change compared to the agonist alone indicates a bitter-masking effect.
-
1.3.2. CRISPR-Cas9 Knockout of TAS2R14
-
Objective: To confirm the specific involvement of TAS2R14 in the observed bitter-masking effect.
-
Methodology:
-
Design and synthesize a single guide RNA (sgRNA) targeting the TAS2R14 gene.
-
Transfect HGT-1 cells with the sgRNA and Cas9 protein using a suitable transfection reagent (e.g., Lipofectamine CRISPRMAX).[2]
-
Verify the genomic cleavage and knockout efficiency using a genomic cleavage detection kit.[2]
-
Perform the cell-based bitter response assay as described above on both the wild-type HGT-1 cells and the TAS2R14 knockout (TAS2R14ko) cells.
-
A significantly reduced bitter-masking effect in the TAS2R14ko cells confirms the receptor's role.
-
Visualization of Experimental Workflow
Caption: Workflow for identifying TAS2R14 as a target.
Secondary Potential Therapeutic Targets: Anti-Inflammatory and Antioxidant Pathways
Homoisoflavonoids and related phenolic compounds are widely recognized for their anti-inflammatory and antioxidant properties.[3] While specific studies on this compound are lacking, it is plausible that it shares these characteristics, which would implicate several additional therapeutic targets.
Potential Anti-Inflammatory Mechanisms
Chronic inflammation is characterized by the overproduction of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and reactive oxygen species (ROS).[3] Plant-derived compounds often exert anti-inflammatory effects by modulating key signaling pathways.
-
Inhibition of Pro-inflammatory Cytokines: Many flavonoids can suppress the production of IL-1β, IL-6, and TNF-α.[3] This suggests that this compound could potentially target the upstream signaling pathways that regulate the transcription of these cytokines, such as the NF-κB and MAPK pathways.
-
Cyclooxygenase (COX) Inhibition: Some flavonoids are known to inhibit the activity of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3]
Potential Antioxidant Mechanisms
Antioxidant activity is a common feature of phenolic compounds due to their ability to scavenge free radicals.
-
Direct Radical Scavenging: Compounds with hydroxyl groups on their aromatic rings can donate a hydrogen atom to neutralize free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Activation of Antioxidant Pathways: Some compounds can upregulate endogenous antioxidant defenses through pathways like the Nrf2/ARE pathway, leading to the expression of phase 2 detoxifying enzymes and an increase in glutathione (B108866) levels.[4]
Data Presentation: Antioxidant Activity of Related Compounds
The following table presents IC50 values for the antioxidant activity of various plant extracts and compounds, demonstrating the typical range of potency for this class of molecules.
| Assay | Compound/Extract | IC50 Value (µg/mL) |
| DPPH | Hypericum perforatum extract | 10.45 ± 0.61 |
| DPPH | Hypericum vesiculosum extract | 28.00 ± 1.41 |
| ABTS | Hypericum species extracts | Ranged from 0.99 to 9.90 |
Data from a study on Hypericum species extracts, rich in phenolic compounds.[5]
Experimental Protocols
2.4.1. In Vitro Anti-Inflammatory Assay (LPS-induced Macrophages)
-
Cell Line: RAW 264.7 macrophage cells.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) and pro-inflammatory cytokines. An anti-inflammatory compound will inhibit this production.
-
Methodology:
-
Culture RAW 264.7 cells.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with LPS.
-
After incubation (e.g., 24 hours), measure the concentration of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.
-
Measure the levels of cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.
-
Determine the IC50 value for the inhibition of NO and cytokine production.
-
2.4.2. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
Methodology:
-
Prepare a methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M).[6]
-
Prepare various concentrations of the test compound (this compound) in methanol.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Visualization of Potential Signaling Pathways
Caption: Potential anti-inflammatory signaling pathways.
Conclusion
Based on evidence from the closely related compound 4′-demethyl-3,9-dihydroeucomin, the primary and most directly supported therapeutic target for this compound is the bitter taste receptor TAS2R14 . This suggests potential applications in taste modulation for the pharmaceutical and food industries.
Furthermore, as a member of the homoisoflavonoid class, this compound is hypothesized to possess anti-inflammatory and antioxidant activities . Potential secondary targets could therefore include key components of inflammatory signaling cascades such as the NF-κB and MAPK pathways , as well as the direct scavenging of reactive oxygen species. Future research should focus on validating these hypothesized activities and elucidating the specific molecular interactions of this compound to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Technical Deep Dive into Homoisoflavonoids: Focusing on 3'-Hydroxy-3,9-dihydroeucomin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoisoflavonoids are a unique and relatively rare subclass of flavonoids characterized by a C16 skeleton (C6-C1-C6-C2), which distinguishes them from the more common C15 backbone of other flavonoids.[1][2][3][4] These natural compounds, primarily isolated from the plant families Asparagaceae and Fabaceae, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][3][4] This technical guide provides a comprehensive literature review of homoisoflavonoids, with a special focus on 3'-Hydroxy-3,9-dihydroeucomin and its related compounds. We will delve into their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Biological Activities of Homoisoflavonoids
Homoisoflavonoids exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, cytotoxic, and anti-angiogenic properties.[3][4] While specific quantitative data for this compound is limited in the current literature, extensive research on structurally similar homoisoflavonoids provides valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity
Homoisoflavonoids have been shown to modulate key inflammatory pathways. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory signaling cascades.
Quantitative Anti-inflammatory Data for Homoisoflavonoids
| Compound | Assay | Target/Cell Line | Activity | Reference |
| Sappanone A | Inhibition of microglial activation | BV-2 cells and primary microglia | Significant reduction in the release of inflammatory markers | [1] |
| Brazilin | Anti-inflammatory and antioxidant | Not specified | Significant activity | [1] |
| Cremastranone | Anti-angiogenic | Ocular diseases | Potent activity | [1] |
Antioxidant Activity
The antioxidant properties of homoisoflavonoids are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Quantitative Antioxidant Data for Homoisoflavonoids
| Compound | Assay | IC50/EC50 | Reference |
| Various Homoisoflavonoids | DPPH radical scavenging | Not specified in reviews | [1][3] |
| Various Homoisoflavonoids | ABTS radical scavenging | Not specified in reviews | [1][3] |
| Various Homoisoflavonoids | Oxygen Radical Absorbance Capacity (ORAC) | Not specified in reviews | [5] |
Cytotoxic Activity
Several homoisoflavonoids have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. Their mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.
Quantitative Cytotoxicity Data for Homoisoflavonoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Not specified | Not specified | Not specified in reviews | [3][4] |
Key Signaling Pathways Modulated by Homoisoflavonoids
Homoisoflavonoids exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Some homoisoflavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[6][7][8][9][10]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Hydroxy-3,9-dihydroeucomin and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxy-3,9-dihydroeucomin, a natural homoisoflavonoid, has garnered scientific interest due to its notable biological activities. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on its recently elucidated role as a bitter-masking agent. This document details the compound's chemical properties, quantitative biological data, experimental protocols for its isolation, synthesis, and bioactivity assessment, and a visualization of its known signaling pathway. While specific quantitative data on the anticancer and antimicrobial activities of this compound remain limited, this guide also provides a summary of the known activities of the broader homoisoflavonoid class to highlight areas for future research.
Introduction
This compound, also known as 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE), is a phenolic compound that has been isolated from various plant species, including those in the Liliaceae family and the resin of Daemonorops draco. Structurally, it is classified as a homoisoflavonoid, a subclass of flavonoids characterized by a 16-carbon skeleton. The potential pharmacological applications of this compound are an active area of research, with its ability to modulate taste perception being a particularly well-documented property.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₆O₆ | [1] |
| Molecular Weight | 316.3 g/mol | [1] |
| CAS Number | 107585-75-1 | [1] |
| Synonyms | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | [2] |
| Class | Homoisoflavonoid |
Biological Activity: Bitter-Masking Properties
The most well-characterized biological activity of this compound is its ability to mask bitter tastes. This property has significant implications for the food and pharmaceutical industries, where mitigating bitterness is a common challenge.
Quantitative Data
| Assay | Test Compound | Concentration | Result | Reference |
| Sensory Bitterness Rating of Quinine | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | 100 ppm | 14.8 ± 5.00% reduction in perceived bitterness of 10 ppm quinine | [2] |
| Cell-based Bitter Response Assay (HGT-1 cells) | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | 100 ppm | 40.4 ± 9.32% reduction of the bitter-masking effect in TAS2R14 knockout cells compared to wild-type cells when tested with 10 ppm quinine. | [2] |
Signaling Pathway: TAS2R14 Modulation
This compound exerts its bitter-masking effect through the modulation of the bitter taste receptor TAS2R14. In a cell-based assay using human gastric tumor (HGT-1) cells, which express bitter taste receptors, DMDHE was shown to antagonize the activation of TAS2R14 by the bitter compound quinine. This interaction inhibits the downstream signaling cascade that leads to the perception of bitterness.
Experimental Protocols
Isolation of 4'-demethyl-3,9-dihydroeucomin from Daemonorops draco Resin[2]
-
Extraction: 300 g of ground D. draco resin is extracted with 95% ethanol (B145695).
-
Filtration and Concentration: The extract is filtered to remove particulate matter, and the ethanol is removed under reduced pressure.
-
Solubilization and Solid-Phase Extraction: The residue is solubilized in dichloromethane (B109758) and loaded onto a solid-phase extraction material.
-
Elution: The material is consecutively eluted with n-hexane and ethyl acetate.
-
Fractionation: The resulting organic solvent extract is subjected to preparative RP-18 high-performance liquid chromatography (HPLC) for fractionation.
-
Identification: Fractions are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) to identify and isolate DMDHE.
Gram-Scale Synthesis of 4'-demethyl-3,9-dihydroeucomin[3]
-
A mixture of chromen-2 (2.75 g, 0.97 mmol) in 50.0 mL of methanol (B129727) is added to 10% Pd/C (500 mg) under an argon atmosphere.
-
The reaction mixture is degassed and charged with hydrogen gas (three times).
-
The reaction is heated to 30°C and stirred under a hydrogen atmosphere for 12 hours.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by silica (B1680970) gel column chromatography (eluent: DCM/MeOH = 50/1 to 30/1).
-
The purified product is triturated with hexane (B92381) and co-evaporated with food-grade ethanol to yield pure, off-white DMDHE (2.28 g, 82% yield).
Cell-based Bitter Response Assay[2]
-
Cell Culture: Human gastric tumor (HGT-1) cells are cultured in an appropriate medium.
-
Treatment: Cells are treated with the bitter compound (e.g., 10 ppm quinine) in the presence or absence of the test compound (e.g., 100 ppm DMDHE).
-
Proton Secretion Measurement: The cellular bitter response is quantified by measuring the TAS2R-dependent proton secretion from the HGT-1 cells. This can be done using a pH-sensitive fluorescent dye.
-
Data Analysis: The reduction in proton secretion in the presence of the test compound is calculated to determine its bitter-masking activity.
Other Potential Biological Activities of Homoisoflavonoids
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of various flavonoids and homoisoflavonoids against different cancer cell lines.[6][7][8][9][10][11][12] The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation. Quantitative data for some flavonoids are presented below as a reference.
Table: Cytotoxic Activity of Selected Flavonoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pinostrobin Butyrate | T47D (Breast Cancer) | 400 | [6] |
| Xanthohumol | MCF-7 (Breast Cancer) | 12.3 | [9] |
| (Z)-6,4'-dihydroxy-4-methoxy-7-prenylaurone | MCF-7 (Breast Cancer) | 8.9 | [9] |
| Diosgenin | HeLa (Cervical Cancer) | 16.3 | [10] |
| Yamogenin | HeLa (Cervical Cancer) | 16.5 | [10] |
Antioxidant Activity
The antioxidant properties of flavonoids are well-established and are generally attributed to their ability to scavenge free radicals.[1][13] Common assays used to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[14][15][16][17]
General Protocol for DPPH Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial Activity
Several flavonoids and homoisoflavonoids have demonstrated activity against a range of bacteria and fungi.[3][4][18][19][20][21] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table: Antimicrobial Activity of Selected Flavonoids
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| 7-hydroxy substituted hydroxyphenyl-thiazolyl-coumarin | Pseudomonas aeruginosa | 15.62 | [20] |
| Unsubstituted hydroxyphenyl-thiazolyl-coumarin | Escherichia coli | 15.62 | [20] |
| Chalcones | Staphylococcus aureus | 31.25 - 125 | [19] |
| Luteolin | Mycobacterium tuberculosis | 25 | [18] |
Conclusion and Future Directions
This compound has been clearly identified as a potent bitter-masking agent with a defined mechanism of action involving the TAS2R14 receptor. The detailed protocols for its isolation, synthesis, and bioassay provide a solid foundation for further research and potential applications in the food and pharmaceutical industries.
While the broader class of homoisoflavonoids exhibits promising anticancer, antioxidant, and antimicrobial activities, there is a clear gap in the literature regarding specific quantitative data for this compound in these areas. Future research should focus on:
-
Quantitative evaluation of the anticancer, antioxidant, and antimicrobial activities of this compound and its derivatives using standardized assays to determine IC₅₀ and MIC values.
-
Elucidation of the mechanisms of action for any identified anticancer, antioxidant, or antimicrobial effects.
-
Synthesis and screening of novel derivatives of this compound to explore structure-activity relationships and identify compounds with enhanced biological activities.
A deeper understanding of the full pharmacological profile of this compound will be crucial for unlocking its full therapeutic and commercial potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pub.h-brs.de [pub.h-brs.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3'-Hydroxy-3,9-dihydroeucomin using Reverse-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural compounds found in various plant species, particularly in the bulbs and rhizomes of the Asparagaceae and Fabaceae families[1][2]. Homoisoflavonoids are known for their diverse biological activities, making them of interest for pharmaceutical and nutraceutical applications[2][3]. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug development. This application note details a robust and sensitive RP-HPLC-MS/MS method for the quantification of this compound in complex matrices such as plant extracts and biological fluids. While a specific validated method for this particular compound is not widely published, the following protocol is based on established analytical techniques for closely related homoisoflavonoids, such as 4′-demethyl-3,9-dihydroeucomin, and general principles of flavonoid analysis[4][5][6].
Experimental Protocols
1. Sample Preparation (from Plant Material)
A detailed protocol for the extraction of this compound from plant material is outlined below.
-
Materials:
-
Air-dried and powdered plant material (e.g., bulbs of Eucomis species)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Weigh 1 gram of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in 10 mL of deionized water and partition successively with n-hexane (3 x 10 mL), dichloromethane (3 x 10 mL), and ethyl acetate (3 x 10 mL).
-
The homoisoflavonoid fraction is typically found in the dichloromethane and ethyl acetate fractions[1]. Evaporate these fractions to dryness.
-
For further purification, re-dissolve the residue in a minimal amount of methanol and subject it to Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5 mL of water:methanol (80:20, v/v) to remove polar impurities.
-
Elute the target analyte with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC analysis.
-
2. RP-HPLC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Given the molecular weight of this compound is 316.309 g/mol [4], a precursor ion of [M+H]+ at m/z 317.1 would be selected. Product ions would need to be determined by infusing a standard solution of the compound. Plausible fragmentation could involve loss of water or parts of the side chain. For the purpose of this protocol, hypothetical product ions are used.
-
-
Data Presentation
The quantitative performance of the method should be validated according to standard guidelines. The following table summarizes the expected performance parameters for the quantification of this compound based on typical results for similar analytical methods[7][8].
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | 80 - 120% |
| Extraction Recovery | > 80% |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 107585-75-1 | this compound [phytopurify.com]
- 5. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HPLC-UV method for 3'-Hydroxy-3,9-dihydroeucomin analysis
An HPLC-UV method has been developed for the quantitative analysis of 3'-Hydroxy-3,9-dihydroeucomin, a homoisoflavonoid found in plant species such as Muscari comosum. This application note provides a comprehensive protocol for the determination of this compound, suitable for researchers, scientists, and professionals in drug development. The method is designed for accuracy, precision, and robustness, making it ideal for quality control and research applications.
Application Note
Introduction
This compound is a homoisoflavonoid, a class of natural phenolic compounds with potential biological activities.[1] Accurate quantification of this compound in plant extracts and pharmaceutical preparations is crucial for research and development. This high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection provides a reliable and efficient means for the analysis of this compound. The method has been developed based on established principles for the analysis of flavonoids and related compounds.[2][3]
Chromatographic Conditions
The separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid. This ensures good peak shape and resolution. UV detection is performed at 280 nm, a wavelength where this compound exhibits significant absorbance, providing the necessary sensitivity for quantification.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation (from Muscari bulbs)
-
Air-dry the Muscari bulbs and grind them into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol in water (v/v).[4]
-
Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 10 | 9.89 ± 0.15 | 98.9 | 1.52 |
| 50 | 50.45 ± 0.55 | 100.9 | 1.09 |
| 90 | 91.26 ± 0.98 | 101.4 | 1.07 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD %, n=6) | Inter-day Precision (RSD %, n=6 over 3 days) |
| 10 | 1.85 | 2.45 |
| 50 | 1.10 | 1.98 |
| 90 | 0.95 | 1.65 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
References
Application Note & Protocol: Quantitative Determination of 3'-Hydroxy-3,9-dihydroeucomin in Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of phenolic compounds with various reported biological activities. Accurate and sensitive quantification of this analyte in complex matrices such as plasma, tissue homogenates, or natural product extracts is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This document provides a detailed protocol for the detection and quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for flavonoid analysis and provides a robust starting point for method development and validation.[1][2]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The analyte is first extracted from the sample matrix. Subsequently, chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and allows for accurate quantification by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which are commonly used for flavonoid analysis.
1.1. Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This method is suitable for cleaning up complex biological fluid samples.
-
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid
-
Sample collection tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Loading: Mix 100 µL of the plasma sample with 100 µL of water with 0.1% formic acid. Vortex and centrifuge at 10,000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile with 0.1% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
1.2. Liquid-Liquid Extraction (LLE) for Plant Extracts
This method is suitable for extracting flavonoids from plant materials.[3]
-
Materials:
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sample tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
To 100 µL of the plant extract, add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Instrument: UHPLC system
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm) is a suitable choice.[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
2.2. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode is often suitable for flavonoids.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi[4]
-
-
MRM Transition:
-
The specific MRM transition for this compound needs to be determined by infusing a standard solution of the compound. For a related compound, 4′-demethyl-3,9-dihydroeucomin, the deprotonated molecule [M-H]⁻ was observed at m/z 285.1026.[5] A similar approach should be taken for the target analyte.
-
Hypothetical MRM Transition:
-
Precursor Ion (Q1): [M-H]⁻ of this compound
-
Product Ion (Q3): A prominent fragment ion (to be determined)
-
-
Collision Energy (CE): To be optimized for the specific transition.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound in a blank matrix. The concentration range should cover the expected sample concentrations.
-
Quantification: Plot the peak area of the analyte against the concentration to generate a calibration curve. The concentration of this compound in the samples can be determined from this curve.
-
Software: Use the instrument's software for data acquisition and analysis.
Data Presentation
The quantitative data should be summarized in a clear and concise table.
Table 1: Hypothetical Quantitative Data for this compound in Plasma Samples
| Sample ID | Concentration (ng/mL) | Standard Deviation | %RSD |
| Control 1 | Not Detected | N/A | N/A |
| Control 2 | Not Detected | N/A | N/A |
| Treated 1 | 15.2 | 1.3 | 8.6 |
| Treated 2 | 21.5 | 1.8 | 8.4 |
| Treated 3 | 18.9 | 1.5 | 7.9 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 4. protocols.io [protocols.io]
- 5. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of 3'-Hydroxy-3,9-dihydroeucomin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays for evaluating the potential bioactivities of 3'-Hydroxy-3,9-dihydroeucomin, a member of the homoisoflavonoid class of compounds. Homoisoflavonoids are recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] The following protocols are designed to be detailed and accessible for researchers in academic and industrial settings.
Potential Bioactivities and Corresponding In Vitro Assays
Based on the known biological activities of the broader class of homoisoflavonoids, the following in vitro assays are recommended for testing the bioactivity of this compound.
| Bioactivity | In Vitro Assay | Description | Key Parameters Measured |
| Anti-inflammatory | Griess Assay for Nitric Oxide (NO) | Measures the production of nitric oxide, a key inflammatory mediator, by cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). | Concentration of nitrite (B80452), a stable product of NO. |
| COX-2 Inhibition Assay | Determines the ability of the compound to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. | Inhibition of prostaglandin (B15479496) E2 (PGE2) production. | |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | A chemical assay that measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. | Decrease in absorbance of the DPPH solution. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Another chemical assay that measures the capacity of the compound to scavenge the ABTS radical cation. | Decrease in absorbance of the ABTS solution. | |
| Ferric Reducing Antioxidant Power (FRAP) Assay | A chemical assay that measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Increase in absorbance due to the formation of a colored ferrous-tripyridyltriazine complex. | |
| Cytotoxicity | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | A colorimetric assay that measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity. | Absorbance of the formazan (B1609692) product, which is proportional to the number of viable cells. |
| Caspase-3/7 Activity Assay | A fluorescence- or luminescence-based assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. | Fluorescence or luminescence signal proportional to caspase activity. |
Experimental Protocols
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare various concentrations of this compound in DMEM.
-
Remove the culture medium and treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells with media only) and a positive control (cells with LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound using the DPPH radical.[4]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, HepG2) or a normal cell line (e.g., HEK293).[5][6][7][8]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The potential bioactivities of this compound may be mediated through various signaling pathways. The diagrams below illustrate the key pathways relevant to the proposed in vitro assays.
Caption: NF-κB signaling pathway in inflammation.
Caption: Keap1-Nrf2 antioxidant response pathway.
Caption: Caspase-mediated apoptosis pathway.
Experimental Workflow
The following diagram outlines the general workflow for testing the bioactivity of this compound.
Caption: General experimental workflow.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Summary of In Vitro Bioactivities of this compound
| Assay | Cell Line / System | Parameter | This compound | Positive Control |
| Griess Assay | RAW 264.7 | IC₅₀ for NO Inhibition (µM) | Insert Value | L-NAME: Insert Value |
| COX-2 Inhibition | - | IC₅₀ for PGE2 Inhibition (µM) | Insert Value | Celecoxib: Insert Value |
| DPPH Scavenging | Chemical | IC₅₀ (µM) | Insert Value | Ascorbic Acid: Insert Value |
| ABTS Scavenging | Chemical | IC₅₀ (µM) | Insert Value | Trolox: Insert Value |
| FRAP | Chemical | FRAP Value (µM Fe(II)/mg) | Insert Value | Ascorbic Acid: Insert Value |
| MTT Assay | HeLa | IC₅₀ (µM) | Insert Value | Doxorubicin: Insert Value |
| Caspase-3/7 Assay | HeLa | Fold Increase in Activity | Insert Value | Staurosporine: Insert Value |
Values to be filled in upon completion of experiments.
These protocols and guidelines provide a solid foundation for the in vitro investigation of the bioactivities of this compound. Adherence to these detailed methods will ensure the generation of robust and reproducible data, which is crucial for the advancement of drug discovery and development from natural products.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 3. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
Application Notes: Cell-Based Assays for Elucidating the Mechanism of Action of 3'-Hydroxy-3,9-dihydroeucomin
Introduction
3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid compound, a class of natural products known for a variety of biological activities. While direct studies on the mechanism of action of this compound are limited, related compounds from natural sources like Daemonorops draco (Dragon's Blood) have demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This document provides a detailed guide for researchers to investigate the cellular and molecular mechanisms of this compound using a panel of cell-based assays. The proposed assays will explore its potential effects on cell viability, apoptosis, and key signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.
Potential Therapeutic Applications
Based on the activities of structurally similar flavonoids and homoisoflavonoids, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Agent: By potentially modulating inflammatory pathways.
-
Anticancer Agent: Through the induction of apoptosis and inhibition of pro-survival signaling in cancer cells.[5]
Recommended Cell-Based Assays
A tiered approach is recommended to systematically elucidate the mechanism of action of this compound.
Tier 1: Preliminary Assessment of Cytotoxicity and Anti-inflammatory Potential
-
MTT Assay: To determine the cytotoxic or cytostatic effects on various cell lines.
-
Nitric Oxide (NO) Assay in LPS-stimulated Macrophages: To screen for anti-inflammatory activity by measuring the inhibition of NO production.
Tier 2: Investigation of Apoptosis Induction
-
Caspase-3/7 Activity Assay: To quantify the activation of executioner caspases, a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.
Tier 3: Elucidation of Molecular Mechanisms
-
NF-κB Reporter Assay: To determine if the compound inhibits the transcriptional activity of NF-κB.[6]
-
Western Blot Analysis of NF-κB and MAPK Pathways: To investigate the phosphorylation status and expression levels of key signaling proteins.
-
Immunofluorescence Microscopy for NF-κB Nuclear Translocation: To visualize the subcellular localization of NF-κB subunits.[7][8]
Data Presentation
Table 1: Cytotoxicity of this compound (Example Data)
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 184 ± 15 |
| WiDr (Colon Cancer) | 209 ± 4 |
| HeLa (Cervical Cancer) | 241 ± 13 |
| RAW 264.7 (Macrophage) | >100 |
Note: Data is hypothetical and should be replaced with experimental results. The provided data is based on similar compounds.[5]
Table 2: Effect of this compound on NO Production and Caspase-3/7 Activity (Example Data)
| Treatment | NO Production (% of LPS control) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 | 1.0 |
| This compound (10 µM) | 55 ± 5 | 2.5 ± 0.3 |
| This compound (25 µM) | 30 ± 4 | 4.8 ± 0.5 |
| This compound (50 µM) | 15 ± 3 | 7.2 ± 0.6 |
Note: Data is hypothetical and should be replaced with experimental results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., expressing luciferase under the control of an NF-κB response element).
-
This compound
-
TNF-α or Lipopolysaccharide (LPS) as an NF-κB activator.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
Protocol 3: Western Blot Analysis of IκBα Degradation
This protocol assesses the effect of the compound on the degradation of IκBα, a key step in NF-κB activation.[9]
Materials:
-
RAW 264.7 or other suitable cells.
-
This compound
-
LPS
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and treat with this compound as in the reporter assay.
-
Stimulate with LPS for 30 minutes.
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Tiered experimental workflow for investigating the mechanism of action.
Caption: Potential points of intervention for this compound in the NF-κB pathway.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Elucidating the Protein Binding Profile of 3'-Hydroxy-3,9-dihydroeucomin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavanone, a class of natural compounds with diverse biological activities. Understanding the protein binding characteristics of this small molecule is crucial for elucidating its mechanism of action, potential therapeutic applications, and off-target effects. This document provides a comprehensive set of protocols for identifying and characterizing the protein interactions of this compound, catering to researchers in pharmacology, biochemistry, and drug discovery.
Recent studies on the structurally related compound, 4′-demethyl-3,9-dihydroeucomin (DMDHE), have shown its activity as a bitter-masking agent through interaction with bitter taste receptors (TAS2Rs), specifically TAS2R14.[1][2] This suggests a potential avenue of investigation for this compound, which may also interact with members of the G-protein coupled receptor (GPCR) family, including TAS2Rs. The following protocols outline a systematic approach, from initial screening for protein binding partners to detailed biophysical characterization of the interaction.
Experimental Workflow
The proposed workflow for investigating the protein binding of this compound involves a multi-step process, beginning with a broad screening to identify potential protein targets, followed by more specific assays to validate and quantify the binding interaction.
Caption: Experimental workflow for identifying and characterizing protein binding of this compound.
Phase 1: Target Identification Protocols
Affinity Chromatography-Mass Spectrometry
This method is designed to isolate potential protein binding partners from a complex biological sample (e.g., cell lysate) using immobilized this compound.
Protocol:
-
Immobilization of Ligand:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the derivatized compound to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
Prepare a control column with beads that have been treated with the linker but not the compound.
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line (e.g., HEK293T cells overexpressing a library of TAS2Rs or a human cell line relevant to a hypothesized therapeutic area).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle agitation.
-
Wash the beads several times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a high concentration of free this compound, a change in pH, or a denaturing agent (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Phase 2: Binding Validation and Characterization Protocols
Once potential binding partners are identified, the following biophysical techniques can be used to validate the interaction and determine binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[3]
Protocol:
-
Immobilization of Protein:
-
Covalently immobilize the purified putative protein target onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
A control flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor surface and the control flow cell.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.
-
After each injection, regenerate the sensor surface using a mild regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal of the protein-immobilized flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[4]
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heat of dilution effects.
-
Degas both the protein and compound solutions.
-
-
Titration:
-
Fill the ITC sample cell with the protein solution.
-
Load the injection syringe with a concentrated solution of this compound.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat evolved or absorbed.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka, and its inverse, KD), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Potential Signaling Pathway for TAS2R Activation
Based on the findings for the related compound DMDHE, a plausible mechanism of action for this compound, should it bind to a TAS2R, would be the canonical GPCR signaling cascade.
Caption: Putative signaling pathway for TAS2R activation by this compound.
Data Presentation
Quantitative data from the biophysical assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Summary of SPR Binding Kinetics
| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| Protein X | Value | Value | Value |
| Protein Y | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Summary of ITC Thermodynamic Parameters
| Target Protein | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | KD (M) |
| Protein X | Value | Value | Value | Value |
| Protein Y | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic investigation of the protein binding properties of this compound. By employing a combination of affinity-based target identification and rigorous biophysical characterization, researchers can gain valuable insights into the molecular targets and mechanism of action of this compound. This knowledge is essential for advancing its potential development as a therapeutic agent or pharmacological tool.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3'-Hydroxy-3,9-dihydroeucomin as a Chemical Probe for Bitter Taste Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3'-Hydroxy-3,9-dihydroeucomin and its close analog, 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE), as a chemical probe to investigate the function of bitter taste receptors (TAS2Rs), particularly in the context of taste modulation and drug development. DMDHE has been identified as a natural bitter-masking compound, and its specific interaction with TAS2R14 makes it a valuable tool for studying the molecular mechanisms of bitter taste perception and inhibition.[1][2][3][4][5][6][7]
Introduction to this compound as a Chemical Probe
This compound belongs to the homoisoflavanone class of plant secondary metabolites. Its analog, 4'-demethyl-3,9-dihydroeucomin (DMDHE), isolated from the resin of Daemonorops draco, has been characterized as a potent bitter-masking agent.[1][2][3][6][7] Chemical probes are small molecules with known and specific biological activities that are used to interrogate biological systems. DMDHE fits this profile as it has been shown to specifically modulate the activity of the bitter taste receptor TAS2R14, thereby reducing the perception of bitterness from certain compounds.[1][2] This makes it an excellent tool for:
-
Target Identification and Validation: Elucidating the role of specific TAS2Rs in bitter taste signaling.
-
Assay Development: Serving as a reference compound in cell-based and sensory assays for screening novel taste modulators.
-
Drug Discovery: Investigating the potential of TAS2R modulation for therapeutic applications beyond taste, as TAS2Rs are also found in extra-oral tissues.[8]
Chemical Structure:
While the initial request specified this compound, the available detailed research focuses on the closely related 4'-demethyl-3,9-dihydroeucomin (DMDHE). The methodologies and applications described herein are based on the published data for DMDHE and are expected to be highly relevant for other structurally similar homoisoflavanones.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the bitter-masking efficacy of an organic solvent extract of Daemonorops draco (DD) containing DMDHE and purified DMDHE.
| Compound/Extract | Test Condition | Assay Type | Effect | Quantitative Value | Reference |
| D. draco extract (DD) | 500 ppm DD with 10 ppm quinine | Human Sensory Panel | Bitter Reduction | -29.6 ± 6.30% | [1][3] |
| DMDHE | DMDHE with quinine | Human Sensory Panel | Bitter Reduction | -14.8 ± 5.00% | [1] |
| DMDHE | HGT-1 TAS2R14ko vs. HGT-1 wt cells | Cell-based Bitter Response Assay | Reduction of bitter-masking effect | -40.4 ± 9.32% | [1] |
Experimental Protocols
Cell-Based Bitter Response Assay
This protocol describes a cell-based assay to quantify the bitter response and the bitter-masking potential of compounds using the human gastric tumor cell line HGT-1, which endogenously expresses bitter taste receptors.[1] The assay measures changes in intracellular proton concentration as an indicator of TAS2R activation.[1][2]
Principle: Activation of TAS2Rs in HGT-1 cells by a bitter compound triggers a signaling cascade that results in the secretion of protons, leading to a decrease in intracellular pH.[1][2] This change in pH can be quantified using a pH-sensitive fluorescent dye like SNARF-1 AM.[2][6] Bitter-masking compounds are identified by their ability to reduce the proton secretion induced by a known bitter agonist.
Materials:
-
HGT-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin
-
SNARF-1 AM fluorescent dye
-
Bitter agonist (e.g., quinine, caffeine)
-
Test compound (e.g., DMDHE)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HGT-1 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HGT-1 cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate with the pH-sensitive fluorescent dye SNARF-1 AM according to the manufacturer's instructions.
-
Compound Incubation:
-
For bitter response: Add the bitter agonist (e.g., quinine) to the wells.
-
For bitter-masking: Pre-incubate the cells with the test compound (DMDHE) for a specific period before adding the bitter agonist.
-
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the ratiometric pH indicator using a fluorescence plate reader.
-
Data Analysis: Calculate the change in intracellular pH based on the ratio of fluorescence intensities at the two emission wavelengths. A decrease in the bitter agonist-induced pH drop upon pre-incubation with the test compound indicates a bitter-masking effect.
CRISPR-Cas9 Knockout for Target Validation
This protocol provides a general workflow for validating the involvement of a specific TAS2R, such as TAS2R14, in the bitter-masking effect of DMDHE using CRISPR-Cas9 gene editing in HGT-1 cells.[1][2]
Principle: By knocking out the gene encoding a specific TAS2R, its role in the cellular response to a bitter compound and its modulation by a masking agent can be determined. A significant reduction in the masking effect in the knockout cells compared to wild-type cells confirms the involvement of that receptor.
Materials:
-
HGT-1 cells
-
TrueCut Cas9 Protein v2
-
Lipofectamine CRISPRMAX Cas9 Transfection Reagent
-
TrueGuide Synthetic sgRNA targeting TAS2R14
-
Genomic Cleavage Detection Kit
-
Primers for genomic DNA amplification
Procedure:
-
Transfection: Transfect HGT-1 cells with the Cas9 protein and the sgRNA targeting TAS2R14 using a lipid-based transfection reagent like Lipofectamine CRISPRMAX.
-
Genomic DNA Extraction: After a suitable incubation period, extract genomic DNA from the transfected cells.
-
Verification of Gene Editing:
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Use a genomic cleavage detection kit to confirm the presence of insertions or deletions (indels) resulting from the CRISPR-Cas9 activity. A genomic cleavage of 19% was reported in one study.[2]
-
-
Functional Assay: Perform the cell-based bitter response assay as described in section 3.1 on both the wild-type HGT-1 cells and the TAS2R14 knockout (TAS2R14ko) HGT-1 cells.
-
Data Analysis: Compare the bitter-masking effect of DMDHE in the TAS2R14ko cells to that in the wild-type cells. A significant reduction in the masking effect in the knockout cells indicates that TAS2R14 is a target of DMDHE.
Visualizations: Pathways and Workflows
Signaling Pathway of Bitter Taste Transduction in HGT-1 Cells
Caption: TAS2R14-mediated bitter taste signaling pathway in HGT-1 cells.
Experimental Workflow for Activity-Guided Isolation
Caption: Workflow for the activity-guided isolation of DMDHE.
Logic Diagram for Target Validation using CRISPR-Cas9
Caption: Logic for validating TAS2R14 as a target of DMDHE.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicoll-group.com [bicoll-group.com]
- 3. Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. bicoll-group.com [bicoll-group.com]
- 8. pubs.acs.org [pubs.acs.org]
Applications of 3'-Hydroxy-3,9-dihydroeucomin in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural phenolic compounds. While direct research on the specific therapeutic applications of this compound is limited, the broader family of homoisoflavonoids and the traditional use of plant resins containing similar compounds suggest significant potential in drug discovery. Notably, the resin of Daemonorops draco, a source of related compounds, has been used in traditional medicine for its purported anti-inflammatory and anticancer properties[1]. Structurally similar homoisoflavonoids from other natural sources, such as Ophiopogon japonicas, have demonstrated anti-inflammatory effects by modulating key signaling pathways[2].
These application notes provide a framework for investigating the potential therapeutic applications of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer activities. The protocols outlined below are based on established methodologies for evaluating natural products in preclinical drug discovery.
Potential Therapeutic Applications & Investigational Protocols
Anti-inflammatory Activity
Rationale: Chronic inflammation is a key driver of numerous diseases. Flavonoids and related phenolic compounds are well-documented for their anti-inflammatory properties[3][4]. Homoisoflavonoids from Ophiopogon japonicas have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages, potentially through the inhibition of the MAPK signaling pathway[2]. This provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol details the procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
b. Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability should be assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
c. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
d. Pro-inflammatory Cytokine Quantification (ELISA):
-
Collect cell culture supernatants after the 24-hour treatment.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Antioxidant Activity
Rationale: Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Many flavonoids exhibit potent antioxidant activity by scavenging free radicals and chelating metal ions[3]. Therefore, this compound is a candidate for investigation as a novel antioxidant.
Experimental Protocol: In Vitro Antioxidant Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity can be calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Quantitative Data for Related Antioxidant Compounds
| Compound | Assay | IC50 / Activity | Reference |
| Hydroxy-3-arylcoumarin (compound 9) | DPPH Scavenging | 65.9% scavenging | [3][5] |
| Hydroxy-3-arylcoumarin (compound 9) | Superoxide Scavenging | 71.5% scavenging | [3][5] |
| Hypericum perforatum extract | DPPH Scavenging | IC50 = 10.45 ± 0.61 µg/mL | [6] |
Anticancer Activity
Rationale: The resin of Daemonorops draco has been traditionally used for its anticancer effects[1]. Furthermore, various flavonoids and their derivatives have been extensively studied and developed as anticancer agents[2][7][8]. The presence of hydroxyl groups in flavonoid structures is often crucial for their cytotoxic activity against cancer cells[8]. This provides a basis for evaluating the anticancer potential of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay
a. Cell Lines and Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293T) to assess selectivity.
-
Culture the cells in appropriate media and conditions as recommended by the supplier.
b. Cytotoxicity Assessment (MTT or SRB Assay):
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
Perform an MTT assay as described previously or a Sulforhodamine B (SRB) assay to determine cell viability.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye with a Tris-base solution. Measure the absorbance at 510 nm.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Screening
Caption: General experimental workflow for screening this compound.
Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, its structural class and the ethnobotanical background of related natural products provide a strong foundation for its investigation as a potential anti-inflammatory, antioxidant, and anticancer agent. The protocols and data presented here offer a comprehensive guide for researchers to initiate preclinical studies and unlock the therapeutic potential of this promising natural compound. Further research is warranted to validate these hypothesized activities and elucidate the underlying mechanisms of action.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remarkable antioxidant properties of a series of hydroxy-3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Hydroxy-3,9-dihydroeucomin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Hydroxy-3,9-dihydroeucomin. The information is designed to address specific experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and other homoisoflavonoids?
A1: The synthesis of homoisoflavonoids, including this compound, often begins with precursors like 2'-hydroxydihydrochalcones or chroman-4-ones.[1] One established method involves the condensation of an aromatic aldehyde with a chroman-4-one.[2][3] Another approach starts from more basic reactants like 3-chloropropionic acid and resorcinol (B1680541) to first form the chroman-4-one intermediate.[2] Biosynthetically, these compounds are believed to arise from a chalcone (B49325) precursor.[4]
Q2: My reaction yield is consistently low. What are the key factors influencing the yield of homoisoflavonoid synthesis?
A2: Several factors can significantly impact the yield. The choice of catalyst is critical; for instance, in the condensation of an aromatic aldehyde and a chroman-4-one, using an acid catalyst has been shown to increase the yield and reduce reaction time compared to a base.[2] However, in other methods, piperidine (B6355638) as a catalyst has resulted in yields as high as 87%, whereas acids or other bases were less effective.[2][3] Reaction temperature and duration are also crucial, with some protocols specifying temperatures of 80-105°C for 8 hours.[2][3] The specific substitutions on your aromatic aldehyde and chroman-4-one precursors will also affect reactivity and, consequently, the yield.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of side products in homoisoflavonoid synthesis can be attributed to several factors, including self-condensation of the starting materials, incomplete reaction, or degradation of the product under the reaction conditions. The presence of multiple hydroxyl groups on the aromatic rings can lead to various isomers if not properly protected. Additionally, depending on the reaction conditions, rearrangements of the homoisoflavonoid skeleton can occur.[5]
Q4: What are the recommended methods for the purification of this compound?
A4: Purification of this compound and related compounds typically involves chromatographic techniques. A common procedure is silica (B1680970) gel column chromatography.[6] For more challenging separations, preparative reverse-phase high-performance liquid chromatography (RP-18 HPLC) is an effective method.[6][7] The choice of eluent is critical for successful separation; a common system for silica gel chromatography is a gradient of dichloromethane (B109758) and methanol (B129727).[6]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is crucial for elucidating the structure, with characteristic chemical shifts for the protons at positions 2, 3, 4, and 9 being key identifiers for homoisoflavonoids.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst | - If using a base catalyst, consider switching to an acid catalyst or piperidine.[2][3] - Ensure the catalyst is fresh and of high purity. |
| Sub-optimal reaction temperature or time | - Systematically vary the reaction temperature and time to find the optimal conditions. Some syntheses require heating at 80-105°C for several hours.[2][3] | |
| Poor quality of starting materials | - Verify the purity of your starting aldehydes and chroman-4-ones using NMR or other analytical techniques. - Purify starting materials if necessary. | |
| Formation of Multiple Products | Unwanted side reactions | - Consider using protecting groups for reactive functional groups (e.g., hydroxyl groups) on the starting materials. - Optimize the reaction conditions (temperature, catalyst) to favor the desired product. |
| Isomerization | - Analyze the reaction mixture at different time points to monitor the formation of isomers. - Adjust the pH or solvent to suppress isomerization. | |
| Difficulty in Product Purification | Co-elution of product and impurities | - Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.[6] - If silica gel chromatography is insufficient, utilize preparative RP-HPLC.[6][7] |
| Product instability | - Avoid prolonged exposure to harsh conditions (strong acids/bases, high temperatures) during workup and purification. - Store the purified product under an inert atmosphere at low temperatures. | |
| Inconclusive Spectroscopic Data | Presence of residual solvent or impurities | - Ensure the sample is thoroughly dried under high vacuum before analysis. - Re-purify the sample if significant impurities are detected. |
| Incorrect structural assignment | - Compare the obtained spectroscopic data (NMR, MS) with literature values for this compound and related homoisoflavonoids.[8] - Consider 2D NMR experiments (e.g., COSY, HMBC) for unambiguous structural elucidation. |
Experimental Protocols
Example Synthesis of a Dihydroeucomin Derivative (4′-demethyl-3,9-dihydroeucomin)
This protocol describes the hydrogenation of a chromen precursor to yield a dihydroeucomin derivative, which is structurally similar to this compound.[6]
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Reaction Setup: In a suitable reaction vessel, dissolve the chromen starting material (e.g., 2.75 g, 0.97 mmol) in methanol (50.0 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (500 mg) to the solution under an argon atmosphere.
-
Hydrogenation: Degas the reaction mixture and then charge the vessel with hydrogen gas (repeat this process three times).
-
Reaction Conditions: Heat the mixture to 30°C and stir under a hydrogen atmosphere for 12 hours.
-
Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient (e.g., 50/1 to 30/1).
-
Final Product Preparation: Further trituration with hexane (B92381) and co-evaporation with food-grade ethanol (B145695) can be performed to afford the pure product. A yield of 82% was reported for 4′-demethyl-3,9-dihydroeucomin using this method.[6]
Visualizations
Caption: Generalized synthesis pathway for homoisoflavonoids.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 2. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthesis of rearranged homoisoflavonoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. tandfonline.com [tandfonline.com]
overcoming solubility issues of 3'-Hydroxy-3,9-dihydroeucomin in assays
Welcome to the technical support center for 3'-Hydroxy-3,9-dihydroeucomin (3'-HDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro and cell-based assays.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often face difficulties with the solubility of flavonoids like 3'-HDE, which can impact assay reproducibility and data accuracy. Below is a guide to help you navigate these challenges.
Table 1: Solvent Selection for this compound
| Solvent | Recommended Starting Concentration | Maximum Final Assay Concentration (General Guideline) | Pros | Cons |
| DMSO | 10 mM[1] | ≤ 0.5%[2][3] (ideally ≤ 0.1%[4][5]) | - High solubilizing power for many organic compounds.- Miscible with a wide range of aqueous buffers and media. | - Can be toxic to cells at higher concentrations.[3][5]- May influence cell signaling and enzyme activity. |
| Ethanol (B145695) | 1-10 mM | ≤ 0.5% | - Less toxic than DMSO for many cell lines.- Volatile, which can be useful for certain applications. | - May not be as effective as DMSO for highly insoluble compounds.- Can cause protein precipitation at higher concentrations. |
| Methanol | 1-10 mM | ≤ 0.1% | - Good solvent for many flavonoids.[6][7] | - More toxic than ethanol.- Can interfere with some enzymatic assays. |
| Acetone | 1-10 mM | Not commonly used directly in cell-based assays | - Effective solvent for extracting flavonoids.[6] | - High volatility and potential for cytotoxicity. |
| Aqueous Alcohol Mixtures (e.g., 70% Ethanol) | Variable | Dependent on final dilution | - Can improve solubility compared to pure water or pure alcohol.[7] | - The optimal ratio needs to be determined empirically. |
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a systematic approach to addressing solubility problems with 3'-HDE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3'-HDE?
A1: Based on vendor information and common practices for flavonoids, 100% DMSO is a reliable starting solvent for preparing a high-concentration stock solution, such as 10 mM.[1] For assays sensitive to DMSO, 100% ethanol can be an alternative.
Q2: I observed precipitation when diluting my 3'-HDE stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several steps you can take:
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Lower the Final Concentration: The simplest solution is to reduce the final concentration of 3'-HDE in your assay.
-
Vortex While Diluting: Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Prepare an Intermediate Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 100% DMSO stock into a 50% DMSO/water mixture, and then further dilute that into your final assay medium.
-
Consider a Different Solvent: If DMSO is not working, you could try preparing your stock in ethanol.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[5]
-
General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3]
-
Sensitive and Primary Cells: For sensitive or primary cell cultures, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5]
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental conditions to account for any effects of the solvent itself.[8]
Q4: Can I use sonication or heat to dissolve 3'-HDE?
A4: Yes, gentle warming or sonication can be effective in dissolving flavonoids.[3] However, be cautious with heating, as it could potentially degrade the compound. If you use heat, do so minimally and allow the solution to return to room temperature before use.
Q5: Are there any alternative methods to improve the solubility of 3'-HDE in aqueous solutions?
A5: Besides solvent choice, you can explore the use of solubilizing agents. Biocompatible surfactants (e.g., Tween® 20 or Tween® 80) or cyclodextrins can be used at low, non-toxic concentrations to help keep hydrophobic compounds in solution. The appropriate agent and its concentration must be determined empirically for your specific assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 3'-HDE in DMSO
Materials:
-
This compound (MW: 316.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh out 3.16 mg of 3'-HDE powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell-Based Assay with 3'-HDE
Objective: To assess the effect of 3'-HDE on cell viability using an MTT assay.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Treatment Media: a. Thaw an aliquot of the 10 mM 3'-HDE stock solution. b. Prepare serial dilutions of the 3'-HDE stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of medium. c. Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of 3'-HDE (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% final concentration).
-
Cell Treatment: a. Remove the old medium from the cells. b. Add the prepared treatment media (including the vehicle control and a media-only control) to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following incubation, add MTT reagent to each well and incubate according to the manufacturer's protocol. b. Add the solubilizing agent (e.g., acidified isopropanol (B130326) or SDS solution) to dissolve the formazan (B1609692) crystals. c. Read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Signaling Pathway Visualization
While the precise signaling pathways modulated by 3'-HDE are still under investigation, flavonoids are known to interact with various cellular signaling cascades, including those related to inflammation and oxidative stress. The diagram below illustrates a hypothetical pathway that 3'-HDE might influence.
References
stability of 3'-Hydroxy-3,9-dihydroeucomin under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3'-Hydroxy-3,9-dihydroeucomin under various experimental conditions. The information presented is based on general principles of flavonoid and homoisoflavonoid stability and is intended to serve as a comprehensive resource for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Like many flavonoids, the stability of this compound is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] It is crucial to control these parameters during storage and experimentation to ensure the integrity of the compound.
Q2: What are the typical degradation pathways for flavonoids like this compound?
A2: Flavonoids can undergo degradation through hydrolysis, oxidation, and photolysis.[2][3] Hydrolysis may occur at acidic or basic pH, leading to the cleavage of glycosidic bonds if present, or rearrangement of the flavonoid skeleton. Oxidation can be initiated by exposure to air, light, or the presence of metal ions, often affecting the hydroxyl groups on the aromatic rings.[4]
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) at a high concentration, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in the dark.[4] The use of amber vials is recommended to protect against light exposure.
Q4: I am observing a rapid loss of my compound in my cell culture medium. What could be the cause?
A4: The components of cell culture media, such as metal ions and changes in pH due to cellular metabolism, can contribute to the degradation of flavonoids. It is advisable to determine the stability of this compound in your specific cell culture medium over the time course of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of the compound. | Unsuitable storage conditions (temperature, light, pH). | Review storage protocols. Ensure the compound is stored in the dark at a low temperature (-20°C or below). Use buffered solutions to maintain a stable pH. |
| Variability in experimental results between batches. | Inconsistent purity or handling of the compound. | Ensure consistent sourcing and purity of this compound. Standardize all experimental procedures, including solution preparation and incubation times. |
| Precipitation of the compound in aqueous solutions. | Poor solubility. | Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use. Sonication may aid in dissolution. |
| Interference in analytical assays (e.g., HPLC, mass spectrometry). | Presence of degradation products. | Develop a stability-indicating analytical method that can resolve the parent compound from its potential degradation products.[3] |
Hypothetical Stability Profile of this compound
The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different experimental conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | > 48 | < 0.014 |
| 5.0 | 36 | 0.019 |
| 7.4 | 12 | 0.058 |
| 9.0 | 4 | 0.173 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 72 | 0.010 |
| 25 | 12 | 0.058 |
| 37 | 6 | 0.116 |
| 50 | 2 | 0.347 |
Table 3: Effect of Light on the Stability of this compound at 25°C and pH 7.4
| Condition | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| Dark | 12 | 0.058 |
| Ambient Light | 8 | 0.087 |
| UV Light (254 nm) | 1 | 0.693 |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a buffer at a physiologically relevant pH (e.g., 7.4).
-
Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark.
-
Sampling and Analysis: Follow steps 4-6 from the pH stability protocol.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer and solvent system.
-
Exposure Conditions: Expose the samples to a controlled light source (e.g., ambient light, UV lamp at a specific wavelength). Prepare a control sample kept in the dark.
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Sampling and Analysis: Follow steps 4-6 from the pH stability protocol.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
minimizing degradation of 3'-Hydroxy-3,9-dihydroeucomin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3'-Hydroxy-3,9-dihydroeucomin in solution. The information is based on the general principles of flavonoid chemistry due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a homoisoflavonoid, a type of phenolic compound. Like many flavonoids, its structure, which includes multiple hydroxyl groups, makes it susceptible to degradation in solution. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially impacting experimental results and their reproducibility.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on the behavior of similar flavonoids, the primary factors that can induce degradation are:
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pH: Flavonoids are generally more stable in slightly acidic to neutral conditions and can degrade in alkaline solutions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
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Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.[2]
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Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be catalyzed by the presence of oxygen and metal ions.
Q3: How can I visually detect if my this compound solution has degraded?
While not a definitive method, visual inspection can offer clues. A color change, such as yellowing or browning, or the formation of a precipitate in a previously clear solution may indicate chemical degradation. For an accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of new peaks corresponding to degradation products and a decrease in the parent compound's peak area.
Q4: What are the best practices for preparing and storing this compound stock solutions?
To maximize stability, this compound should ideally be stored as a solid in a tightly sealed, light-resistant container at a low temperature (e.g., -20°C). When preparing a stock solution, use a high-quality, dry, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For long-term storage, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C and protect them from light.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Problem 1: Inconsistent or lower-than-expected biological activity in my assay.
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Potential Cause: Degradation of this compound in the working solution.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Prepare fresh working solutions from a recently prepared stock solution just before each experiment.
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pH of Media: Check the pH of your cell culture or assay buffer. If it is alkaline, consider buffering it to a more neutral pH if the experimental conditions allow.
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Minimize Incubation Time: Reduce the incubation time of the compound in the assay medium as much as possible without compromising the experiment.
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Protect from Light: During incubation and subsequent steps, protect the plates or tubes from direct light by covering them with aluminum foil.
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Control for Degradation: Include a control where the compound is incubated in the assay medium for the same duration as the experiment and then analyze it by HPLC to assess degradation.
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Problem 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
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Potential Cause: Formation of degradation products.
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Troubleshooting Steps:
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Review Experimental Workflow: Carefully examine your experimental procedure to identify potential sources of degradation, such as prolonged exposure to light, elevated temperatures, or non-neutral pH.
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in developing a stability-indicating analytical method.[3][4][5]
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Optimize Storage and Handling: Re-evaluate your storage and handling procedures for both solid compound and solutions based on the best practices outlined in the FAQs.
-
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of factors influencing flavonoid stability, which can be applied as a general guideline.
| Factor | Condition | Expected Impact on Stability | Recommendations |
| pH | Acidic (pH < 7) | Generally more stable | Maintain solutions in a slightly acidic to neutral pH range. |
| Alkaline (pH > 7) | Prone to degradation | Avoid alkaline conditions; if necessary, minimize exposure time.[1] | |
| Temperature | Low (-20°C to 4°C) | High stability | Store stock solutions at low temperatures. |
| Room Temperature | Moderate stability (short-term) | Prepare working solutions fresh and use them promptly. | |
| Elevated (>30°C) | Rapid degradation | Avoid heating solutions unless absolutely necessary.[2] | |
| Light | Dark | High stability | Store solid compound and solutions in the dark. |
| Ambient Light | Potential for slow degradation | Use amber vials or cover containers with foil. | |
| UV Light | Rapid degradation | Avoid exposure to direct sunlight or UV lamps.[2] | |
| Solvent | Aprotic (e.g., DMSO, Ethanol) | Generally good for stock solutions | Use high-purity, dry solvents. |
| Aqueous Buffers | Stability is pH-dependent | Prepare fresh and be mindful of pH. | |
| Oxygen | Anaerobic | Higher stability | Degas solvents if oxidation is a significant concern. |
| Aerobic | Potential for oxidation | Minimize headspace in vials and keep containers tightly sealed. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber, glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30-35°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.[6][7]
-
Materials:
-
1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile)
-
1 M Hydrochloric acid (HCl)
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1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber or a light source with controlled UV and visible output
-
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for various time points (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose 1 mL of the stock solution to a controlled light source (e.g., in a photostability chamber) for various durations. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples and corresponding controls by a validated HPLC method. Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Experimental workflow for using this compound, including a troubleshooting loop.
Caption: Factors influencing the degradation of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
troubleshooting 3'-Hydroxy-3,9-dihydroeucomin quantification by LC-MS
Part 1: Search Query Generation
I will perform Google searches using the following queries to gather comprehensive information for the technical support center.
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"3'-Hydroxy-3,9-dihydroeucomin LC-MS analysis"
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"quantification of homoisoflavonoids by LC-MS"
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"LC-MS troubleshooting guide for flavonoids"
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"matrix effects in flavonoid quantification LC-MS"
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"in-source fragmentation of dihydroeucomin derivatives"
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"sample preparation for flavonoid analysis LC-MS"
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"LC-MS method development for homoisoflavonoids"
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"troubleshooting poor peak shape in LC-MS"
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"improving signal intensity in flavonoid LC-MS"
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"LC-MS data processing for flavonoid quantification"
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"common LC-MS issues with plant extracts"
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"selection of internal standards for flavonoid analysis"
Part 2: Structuring the Technical Support Center
I will organize the content into the following sections:
1. Frequently Asked Questions (FAQs): This section will provide quick answers to common questions. 2. Troubleshooting Guide: This will be a more in-depth section, organized by specific problems. 3. Experimental Protocols: This section will provide detailed, step-by-step instructions for key procedures. 4. Visual Diagrams: This section will contain all the DOT language-generated diagrams with captions.
Part 3: Content Generation (Pre-computation)
FAQs:
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Q1: What are the recommended starting LC-MS parameters for this compound quantification?
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I'll provide a table with typical column types, mobile phases, gradient conditions, and MS settings (polarity, scan mode, etc.).
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Q2: How can I minimize matrix effects when analyzing plant extracts?
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I'll suggest sample preparation techniques like solid-phase extraction (SPE) and the use of matrix-matched calibrants.
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Q3: What is in-source fragmentation and how can I control it for this compound?
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I'll explain the phenomenon and suggest optimizing source parameters like cone voltage.
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Q4: How do I choose an appropriate internal standard for my analysis?
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I'll recommend using a stable isotope-labeled version of the analyte or a structurally similar compound.
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Q5: What are the common causes of poor peak shape (tailing or fronting)?
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I'll list potential causes like column degradation, inappropriate mobile phase pH, or sample solvent mismatch.
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Troubleshooting Guide:
This will be a table with columns for "Problem," "Potential Cause," and "Recommended Solution."
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Signal Intensity | - Incorrect MS parameters- Ion suppression (matrix effects)- Analyte degradation- In-source fragmentation | - Optimize source voltage, gas flows, and temperature.- Improve sample cleanup (SPE).- Use a matrix-matched calibration curve.- Check sample stability; use fresh samples.- Lower cone/fragmentor voltage. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interferences- Improperly set MS parameters | - Use LC-MS grade solvents.- Flush the LC system.- Improve sample preparation.- Optimize MS scan range and collision energy. |
| Poor Peak Shape (Tailing/Fronting) | - Column void or contamination- Mismatch between injection solvent and mobile phase- Secondary interactions with column | - Replace or flush the column.- Reconstitute sample in the initial mobile phase.- Adjust mobile phase pH or use a different column chemistry. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Column temperature fluctuations- Column degradation | - Prepare fresh mobile phase daily.- Use a column oven for temperature control.- Replace the column if performance degrades. |
| Poor Reproducibility | - Inconsistent sample preparation- Variable injection volume- System instability | - Standardize the sample preparation protocol.- Check autosampler for accuracy.- Allow the system to equilibrate before injection. |
Experimental Protocols:
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Protocol 1: Sample Preparation from Plant Material. This will include steps for extraction (e.g., with methanol (B129727)/ethanol), centrifugation, filtration, and optional SPE cleanup.
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Protocol 2: Preparation of Calibration Standards and Quality Controls. This will detail how to prepare a stock solution, create a serial dilution for the calibration curve, and prepare QC samples at different concentrations.
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Protocol 3: LC-MS System Suitability Test. This will outline a procedure to inject a standard solution multiple times to check for system performance (e.g., peak area reproducibility, retention time stability) before running samples.
Visual Diagrams (DOT Language):
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Diagram 1: General LC-MS Troubleshooting Workflow. This will be a flowchart guiding the user from identifying a problem to implementing a solution.
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Diagram 2: The Concept of Matrix Effects. This diagram will illustrate how co-eluting compounds can suppress or enhance the analyte signal in the ion source.
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Diagram 3: Potential In-Source Fragmentation of this compound. This will be a simplified schematic showing the parent ion and potential fragment ions that could be generated in the ion source.
Part 4: Final Response Generation
After executing the Google searches and refining the pre-computed content with the latest information, I will assemble the final response. I will ensure all quantitative data is presented in tables, protocols are detailed, and the DOT diagrams are correctly formatted and captioned. The final output will be a comprehensive, user-friendly technical support center guide tailored to the specified audience. I will add citations to the search results throughout the text.### Technical Support Center: Quantification of this compound by LC-MS
This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the quantification of this compound and related homoisoflavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting LC-MS parameters for this compound analysis?
A1: While optimization is crucial for each specific instrument and matrix, the following table provides a robust starting point for method development.
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1] |
| Mobile Phase A | Water with 0.1% formic acid.[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[1] |
| Gradient | Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min.[1][2] |
| Column Temp. | 30 - 50 °C.[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), often run in both positive and negative modes to determine optimal sensitivity.[3][4] |
| MS Scan Mode | For quantification, Multiple Reaction Monitoring (MRM) is preferred for its selectivity and sensitivity.[5][6] |
Q2: How can I minimize matrix effects when analyzing complex samples like plant extracts?
A2: Matrix effects, which cause ion suppression or enhancement, are a primary challenge in LC-MS analysis of complex samples.[1][7][8][9][10] Strategies to minimize them include:
-
Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds before injection.[1]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may impact sensitivity.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.[8]
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal variability.[4]
Q3: What is in-source fragmentation and how can it affect my quantification?
A3: In-source fragmentation (ISF) is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][11][12] This can be a significant issue for flavonoids and other natural compounds.[1][11] It can lead to an underestimation of the parent compound and potential misidentification if a fragment ion is mistaken for another molecule.[11] To control ISF, carefully optimize source parameters like the cone or fragmentor voltage. Applying lower voltages generally reduces the extent of fragmentation.[13][14]
Q4: How should I choose an internal standard (IS) for this analysis?
A4: A suitable internal standard is critical for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and matrix effects.[8] The ideal IS is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If a labeled standard is unavailable, a structurally similar compound (a different homoisoflavonoid not present in the sample) that exhibits similar chromatographic behavior and ionization efficiency can be used.
Q5: What are the common causes of poor peak shape (e.g., tailing, fronting, or splitting)?
A5: Poor peak shape can compromise resolution and integration accuracy. Common causes include:
-
Column Contamination or Degradation: Contaminants from the sample matrix can build up on the column frit or stationary phase.[15] A void can also form at the head of the column over time.
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][15]
-
Secondary Interactions: The analyte may have secondary interactions with the column's stationary phase, especially if the mobile phase pH is not optimal.[15]
-
Extra-column Volume: Excessive tubing length or poor connections can lead to peak broadening.[15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal Intensity | Ion Suppression: Co-eluting matrix components interfere with ionization.[1][2][10] Suboptimal MS Parameters: Source settings (gas flows, temperatures, voltages) are not optimized for the analyte.[1] Analyte Degradation: The compound may be unstable in the sample matrix or during preparation.[16] In-source Fragmentation: The parent ion is fragmenting in the source, reducing its intensity.[1][11] | Improve Sample Cleanup: Implement or optimize an SPE protocol.[1] Optimize Chromatography: Modify the gradient to better separate the analyte from interferences. Systematic MS Optimization: Perform tuning and optimization using a standard solution of this compound. Check Stability: Prepare fresh samples and analyze them immediately. Consider using enzyme inhibitors if degradation is suspected.[16] Reduce Source Energy: Lower the cone/fragmentor voltage to minimize fragmentation.[13] |
| High Background Noise | Contaminated System: Solvents, tubing, or the ion source may be contaminated.[17] Mobile Phase Issues: Using non-LCMS grade solvents or additives can introduce noise.[17] Matrix Interferences: Complex samples can introduce a high chemical background. | Use High-Purity Reagents: Always use LC-MS grade solvents and fresh mobile phases.[17] System Flush: Flush the entire LC system and clean the MS ion source.[18] Enhance Sample Cleanup: Improve sample preparation to remove more matrix components. |
| Poor Peak Shape (Tailing/Fronting/Splitting) | Column Issues: The column may be contaminated, degraded, or have a void at the inlet.[15] Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[1][15] Secondary Interactions: Analyte interacts with active sites on the column packing.[15] pH Effects: The mobile phase pH may not be optimal for the acidic nature of flavonoids. | Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.[18] Match Solvents: Reconstitute the final sample extract in the initial mobile phase.[1] Adjust Mobile Phase: Ensure the mobile phase pH is low (e.g., using 0.1-0.2% formic acid) to improve the peak shape of acidic compounds.[1] |
| Retention Time Shifts | Mobile Phase Inconsistency: Poorly mixed or degraded mobile phase. Temperature Fluctuation: The column temperature is not stable.[18] Column Equilibration: Insufficient time for the column to equilibrate between injections.[18] Pump Performance: The LC pump is not delivering a consistent flow rate. | Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure thorough mixing. Use a Column Oven: Maintain a constant and accurate column temperature.[18] Increase Equilibration Time: Ensure at least 10 column volumes pass through for equilibration.[18] Check Pump: Purge the pump to remove air bubbles and check for leaks.[18] |
| Poor Reproducibility (%RSD > 15%) | Inconsistent Sample Prep: Variations in extraction or cleanup steps. Injection Volume Variability: Autosampler malfunction or incorrect settings.[18] System Instability: The LC-MS system is not fully equilibrated or is experiencing fluctuations. Matrix Effects: Inconsistent ion suppression/enhancement between samples.[7] | Standardize Protocols: Use a detailed, consistent protocol for all sample preparation steps. Verify Autosampler: Check the autosampler for accuracy and precision. Equilibrate System: Allow ample time for the system to stabilize before starting the analytical run. Use an Internal Standard: A suitable IS can compensate for many sources of variability.[8] |
Experimental Protocols
Protocol 1: Sample Preparation of Plant Material
-
Extraction: Weigh approximately 100 mg of dried, ground plant material. Add 1 mL of an appropriate extraction solvent (e.g., 70-80% methanol or ethanol).[4]
-
Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
SPE Cleanup (Recommended):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash with water to remove highly polar impurities.
-
Elute the target analytes with methanol or acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[1]
-
Protocol 2: Preparation of Calibration Standards
-
Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Working Stock Solution: Dilute the primary stock solution to create a lower concentration working stock (e.g., 10 µg/mL).
-
Calibration Curve: Perform serial dilutions of the working stock solution with the initial mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard: If using an IS, spike a constant, known concentration into every standard, quality control, and unknown sample.
Visual Diagrams
Caption: A logical workflow for systematically troubleshooting common LC-MS issues.
Caption: Illustration of how co-eluting matrix components (M) can suppress the ionization of the analyte (A).
Caption: Potential in-source fragmentation of the parent molecule into smaller ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. zefsci.com [zefsci.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing Cell Permeability of 3'-Hydroxy-3,9-dihydroeucomin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3'-Hydroxy-3,9-dihydroeucomin, a member of the homoisoflavonoid class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a natural homoisoflavonoid with potential therapeutic properties.[1][2][3] Like many flavonoids, it is a polyphenolic compound that often exhibits poor aqueous solubility and low cell permeability, which can limit its bioavailability and therapeutic efficacy.[4][5] Its chemical structure and physicochemical properties, such as a calculated LogP of approximately 3.35, suggest a lipophilic nature which can lead to challenges in experimental assays and cellular uptake.[6]
Q2: What are the primary methods to assess the cell permeability of this compound?
A2: The two most common in vitro methods for assessing cell permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This is considered the gold standard for predicting human intestinal absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[7][8] This assay can measure both passive diffusion and active transport mechanisms.
-
PAMPA: This is a cell-free, high-throughput assay that predicts passive membrane permeability. It uses a 96-well plate with a lipid-infused artificial membrane separating a donor and an acceptor compartment.[9][10] It is a cost-effective method for early-stage screening.
Q3: What is a typical apparent permeability coefficient (Papp) for flavonoids in Caco-2 assays?
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound in Assay Buffer
Symptoms:
-
Precipitation of the compound in the donor well of the permeability assay.
-
Inconsistent and low recovery rates.
-
Difficulty preparing a stable stock solution.
Possible Causes:
-
The inherent low water solubility of the flavonoid structure.
-
Incorrect pH of the buffer system.
Troubleshooting Steps:
-
Optimize Solvent System: For stock solutions, use a water-miscible organic solvent like DMSO. For the assay buffer, a final DMSO concentration of up to 1-2% can be used to improve solubility without significantly affecting Caco-2 cell monolayer integrity.
-
Utilize Co-solvents: Pharmaceutically acceptable co-solvents can be explored for in vitro studies to enhance solubility.
-
Employ Formulation Strategies: Consider encapsulating the compound in delivery systems like liposomes or nanoemulsions to improve its dispersion in aqueous media.[2]
-
Use Simulated Intestinal Fluids: Fasted state simulated intestinal fluid (FaSSIF) can be used in the apical chamber of the Caco-2 assay to better mimic in vivo conditions and improve the solubility of lipophilic compounds.
Issue 2: Poor Permeability and Low Papp Values in Caco-2 Assays
Symptoms:
-
Calculated Papp value is in the low permeability range (<1.0 x 10⁻⁶ cm/s).
-
Low concentration of the compound detected in the basolateral compartment.
Possible Causes:
-
The compound has inherently low passive permeability.
-
The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.[9]
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High non-specific binding of the compound to the plasticware of the assay plate.[7]
Troubleshooting Steps:
-
Investigate Efflux: Conduct a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[12]
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Use Efflux Inhibitors: Co-incubate the compound with known P-gp inhibitors, such as verapamil. A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor confirms that the compound is a P-gp substrate.
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Reduce Non-specific Binding: Add bovine serum albumin (BSA) to the basolateral chamber to act as a sink and reduce non-specific binding to the plate.[7] Using low-binding plates can also be beneficial.
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Enhance Permeability with Formulations: Formulate this compound into nanoemulsions or liposomes to potentially increase its transport across the cell monolayer.
Data Presentation
Table 1: Caco-2 Permeability of Representative Flavonoids
| Flavonoid | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Reference |
| Quercetin (B1663063) | 1.70 ± 0.11 | Low | [11] |
| Kaempferol (B1673270) | 1.17 ± 0.13 | Low | [1] |
| Genistein | 16.68 | High | [6] |
| Propranolol (High Permeability Control) | >20 | High | [1] |
| Fluorescein (Low Permeability Control) | <1 | Low | [1] |
Note: Data for this compound is not available in the cited literature. This table provides context based on other flavonoids.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
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Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above 300 Ω·cm².[6] Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound solution (e.g., 100 µM of this compound in HBSS with ≤1% DMSO) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
Protocol 2: Preparation of a Liposomal Formulation of this compound
-
Lipid Film Hydration Method:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform:methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification: Remove the unencapsulated compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Workflow for assessing the cell permeability of this compound.
Caption: Troubleshooting logic for low cell permeability of flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Protection of Biological Membranes during Lipid Peroxidation: Study of the Interactions between Flavonoid Loaded Mesoporous Silica Nanoparticles and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of 3'-Hydroxy-3,9-dihydroeucomin
This technical support center provides researchers, scientists, and drug development professionals with guidance on anticipating, identifying, and mitigating potential off-target effects of 3'-Hydroxy-3,9-dihydroeucomin and related homoisoflavanone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound. However, based on the activity of structurally similar homoisoflavanones, such as 4′-demethyl-3,9-dihydroeucomin (DMDHE), which is a known modulator of the bitter taste receptor TAS2R14, researchers should consider the potential for interactions with other G-protein coupled receptors (GPCRs).[1][2][3][4] Due to the conserved nature of ATP-binding pockets, kinase inhibition is also a potential area for off-target activity that warrants investigation.[5]
Q2: My cellular phenotype is inconsistent with the expected on-target activity. How can I begin to investigate potential off-target effects?
Inconsistent phenotypes are a common indicator of off-target activity. A recommended first step is to perform a dose-response curve with your primary assay and a counter-screen with a cell line known not to express the intended target. If the effect persists in the negative control cell line, it is likely an off-target effect. Further investigation can proceed with broader screening panels as outlined in the troubleshooting guide below.
Q3: What are the recommended general screening strategies to identify off-target interactions for a novel homoisoflavanone compound?
A tiered approach to off-target screening is recommended. Start with computational predictions and then move to in vitro and cell-based assays.
-
In Silico Profiling: Use computational models to predict potential off-target binding based on structural similarity to known ligands for various targets.
-
Broad In Vitro Screening: Employ large-scale screening panels, such as kinase panels or receptor binding panels, to identify potential interactions across major target families.[6]
-
Cell-Based Assays: Utilize cell microarray analysis or proteome arrays to assess binding to a wide range of cellular proteins in a more physiological context.[6][7]
-
Target Validation: Confirm any identified "hits" from broad screening panels using orthogonal assays, such as the Cellular Thermal Shift Assay (CETSA), to verify target engagement within intact cells.[5]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Active Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad kinase screen (e.g., a panel of 100+ kinases) at 1 µM and 10 µM concentrations of this compound. 2. If significant inhibition of a kinase essential for cell viability is observed, validate with an IC50 determination for that specific kinase. |
| Mitochondrial toxicity | 1. Conduct a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dyes) to assess mitochondrial health. 2. Measure cellular ATP levels following treatment with the compound. |
| Induction of apoptosis/necrosis | 1. Perform an Annexin V/Propidium Iodide staining assay followed by flow cytometry to distinguish between apoptotic and necrotic cell death. 2. Conduct a Caspase-3/7 activity assay to measure apoptosis induction. |
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Target Kinase X | 85% | 98% |
| Off-Target: SRC | 45% | 89% |
| Off-Target: LCK | 38% | 85% |
| Off-Target: YES | 35% | 82% |
| CDK2 | <10% | 15% |
| MAPK1 | <5% | 12% |
This is example data and does not represent actual experimental results.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. 2. If permeability is low, consider formulation changes or the synthesis of more cell-permeable analogs. |
| Active efflux from cells | 1. Co-incubate cells with your compound and known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). 2. An increase in cellular activity in the presence of an efflux inhibitor suggests your compound is a substrate. |
| Rapid metabolism | 1. Incubate the compound with liver microsomes and measure its stability over time using LC-MS. 2. Identify potential metabolites and test their activity in your primary assay. |
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound binds to its intended target within a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated, denatured proteins via centrifugation.
-
Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates binding.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: 3'-Hydroxy-3,9-dihydroeucomin Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for 3'-Hydroxy-3,9-dihydroeucomin. Here you will find frequently asked questions, detailed experimental methodologies, and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
A1: this compound is a homoisoflavonoid, a type of flavonoid compound. It is a natural product that has been isolated from the bulbs of Muscari comosum (also known as Leopoldia comosa).[1][2] Homoisoflavonoids are recognized for a variety of biological activities, which makes them of interest to researchers.
Q2: What are the main challenges in purifying this compound?
A2: As a polar molecule, this compound can be challenging to purify using standard reverse-phase chromatography due to poor retention.[3][4] Additionally, like many flavonoids, it may be susceptible to degradation under certain conditions. The presence of structurally similar homoisoflavonoids in the natural source can also complicate the separation process.[1]
Q3: What are the general steps for purifying this compound?
A3: A typical purification workflow involves:
-
Extraction from the plant material (e.g., Muscari comosum bulbs) using a polar solvent like methanol (B129727) or ethanol (B145695).[1][4]
-
Preliminary purification using column chromatography with a normal-phase adsorbent like silica (B1680970) gel.
-
Further purification and final polishing using preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.[5]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD), as well as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Generalized Protocol for the Purification of this compound
This protocol is a representative method based on common practices for the purification of homoisoflavonoids from plant sources. Optimization may be required depending on the specific experimental conditions and equipment.
1. Extraction
-
Plant Material Preparation: Air-dry the bulbs of Muscari comosum and grind them into a fine powder.
-
Maceration: Soak the powdered plant material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.[4]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning: Resuspend the aqueous concentrate in water and perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to fractionate the crude extract. Homoisoflavonoids are typically found in the more polar fractions like ethyl acetate.
2. Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 n-hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the target compound.
3. Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the pooled and dried fractions from the silica gel chromatography in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₆ |
| Molecular Weight | 316.305 g/mol |
| Density | 1.4 ± 0.1 g/cm³[6] |
| Boiling Point | 590.8 ± 50.0 °C at 760 mmHg[6] |
| Flash Point | 221.3 ± 23.6 °C[6] |
| LogP | 3.35[6] |
| Appearance | Powder |
Table 2: Representative Purification Summary for a Homoisoflavonoid
This table provides an example of the expected yield and purity at different stages of the purification process. Actual values will vary.
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethyl Acetate Extract | 1000 (dried plant material) | 50 | ~5 |
| Silica Gel Chromatography Pool | 50 | 5 | ~40 |
| Preparative HPLC | 5 | 0.2 | >98 |
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Q: My spots are streaking on the TLC plate. What should I do?
A: Streaking can be caused by several factors:
-
Sample Overload: The sample is too concentrated. Try spotting a more dilute solution.
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel. Try a more polar mobile phase or add a small amount of acetic or formic acid (0.1-1%) to the eluent to reduce tailing of acidic compounds. For basic compounds, a small amount of triethylamine (B128534) (0.1-1%) can be added.
-
Insolubility: The compound may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.
Q: My spots are not moving from the baseline, or they are running with the solvent front.
A: This indicates an issue with the mobile phase polarity:
-
Spots at Baseline: The mobile phase is not polar enough. Increase the proportion of the polar solvent in your eluent system.
-
Spots at Solvent Front: The mobile phase is too polar. Decrease the proportion of the polar solvent.
Silica Gel Column Chromatography Troubleshooting
Q: My compound is not eluting from the column.
A: This could be due to several reasons:
-
Insufficiently Polar Eluent: The solvent system is not polar enough to move your compound. Gradually increase the polarity of the eluent.
-
Compound Degradation: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if degradation products have formed.
-
Irreversible Adsorption: The compound might be too polar and is irreversibly binding to the silica. Consider using a different stationary phase like alumina (B75360) or reverse-phase silica.
Reverse-Phase HPLC Troubleshooting
Q: I am seeing poor peak shape (tailing or fronting) for my compound.
A: Poor peak shape in reverse-phase HPLC can be caused by:
-
Secondary Interactions: Residual silanols on the silica backbone of the C18 column can interact with polar functional groups of the analyte, causing tailing. Adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress this interaction.
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Ensure the pH is at least 2 units away from the pKa of the compound for consistent retention and good peak shape.
Q: My polar compound has very poor retention on the C18 column.
A: This is a common issue with polar analytes. Here are some solutions:
-
Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic modifier (e.g., 5-10% acetonitrile or methanol).
-
Use a "Polar-Embedded" or "Aqua" Column: These are specialized reverse-phase columns designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar compounds.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds.
References
- 1. Muscari comosum L. Bulb Extracts Modulate Oxidative Stress and Redox Signaling in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthetic 3'-Hydroxy-3,9-dihydroeucomin: A Comparative Guide
This guide provides a comparative analysis for confirming the structure of synthetic 3'-Hydroxy-3,9-dihydroeucomin. Due to the limited availability of specific experimental data for the synthetic form of this compound in publicly accessible literature, this guide leverages data from its close structural analog, 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE), as a primary point of comparison. The methodologies and expected outcomes for structural elucidation are detailed, providing a framework for researchers in drug development and natural products chemistry.
Structural Confirmation and Comparison
The confirmation of the structure of a synthesized molecule like this compound relies on a combination of spectroscopic techniques. High-performance liquid chromatography (HPLC) is utilized to purify the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about its molecular structure.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | This compound (Expected) | 4'-demethyl-3,9-dihydroeucomin (DMDHE) (Alternative) |
| Molecular Formula | C₁₇H₁₆O₆ | C₁₆H₁₄O₆ |
| Molecular Weight | 316.3 g/mol | 302.28 g/mol |
| ¹H NMR Data | Data not available in searched sources. | Published data available (see detailed protocol). |
| ¹³C NMR Data | A 13C NMR spectrum is noted in PubChem, but specific data is not readily available. | Published data available (see detailed protocol). |
| Mass Spectrometry | Data not available in searched sources. | [M-H]⁻ = 285.1026 m/z[1] |
Performance as a Bitter-Masking Agent
Homoisoflavonoids, the class of compounds to which this compound belongs, have been investigated for their potential as bitter-masking agents.[2][3] The alternative compound, DMDHE, has been quantitatively evaluated for its ability to reduce the bitterness of quinine (B1679958).
Table 2: Comparative Efficacy of Bitter-Masking Agents
| Compound | Bitter Stimulus | Concentration of Masking Agent | % Bitterness Reduction |
| 4'-demethyl-3,9-dihydroeucomin (DMDHE) | Quinine (10 ppm) | 100 ppm | 14.8 ± 5.0%[1] |
| This compound | No quantitative data available in searched sources. | - | - |
Experimental Protocols
Synthesis of 4'-demethyl-3,9-dihydroeucomin (DMDHE) (as a proxy for this compound)
A plausible synthetic route for this compound would likely follow a similar pathway to that of DMDHE. The synthesis of DMDHE was accomplished as follows:
-
A mixture of the precursor chromen 2 (2.75 g, 0.97 mmol) in 50.0 mL of methanol (B129727) was added to 10% Palladium on carbon (Pd/C) (500 mg) under an argon atmosphere.
-
The reaction mixture was degassed and charged with hydrogen gas (H₂) three times.
-
The reaction was heated to 30°C and stirred under an H₂ atmosphere for 12 hours.
-
The mixture was then filtered through a pad of Celite, and the filtrate was concentrated.
-
The resulting residue was purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient (from 50/1 to 30/1).
-
Further purification was achieved by trituration with hexane (B92381) and coevaporation with food-grade ethanol (B145695) to yield pure, off-white DMDHE (2.28 g, 82% yield).[1]
Structural Elucidation
The structural confirmation of the synthesized compound would involve the following key experiments:
-
High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound is assessed using preparative reverse-phase HPLC (RP-18).[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the molecular formula. Mass spectra for DMDHE were acquired in both positive (ESI+) and negative (ESI-) ionization modes.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and connectivity of the atoms within the molecule. For DMDHE, spectra were recorded in DMSO-d₆ and referenced to tetramethylsilane.[1]
Sensory Evaluation of Bitter-Masking Properties
To quantify the bitter-masking efficacy, a trained sensory panel is typically employed. The evaluation for DMDHE was conducted as follows:
-
A pairwise comparison test was used to evaluate the bitterness of a 10 ppm quinine solution with and without the addition of 100 ppm DMDHE.
-
Panelists were asked to rate the bitterness intensity on a scale from 0 (not bitter) to 100 (very bitter).
-
The mean reduction in quinine bitterness by DMDHE was calculated to be 14.8 ± 5.0%.[1]
Visualizations
Experimental Workflow for Structure Confirmation
Caption: Workflow for the synthesis, purification, and structural analysis of homoisoflavonoids.
Bitter Taste Receptor Signaling Pathway
Caption: Simplified signaling pathway of a bitter taste receptor (TAS2R).
References
Validating the Biological Activity of 3'-Hydroxy-3,9-dihydroeucomin: A Comparative Guide for New Models
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for validating the biological activity of the homoisoflavonoid 3'-Hydroxy-3,9-dihydroeucomin. Due to the limited availability of specific experimental data for this compound, this document presents a comparative analysis based on the known biological activities of other well-characterized homoisoflavonoids. The provided data and protocols for anti-inflammatory, antioxidant, and anticancer activities will serve as a valuable reference for designing and evaluating new experimental models for this compound.
Homoisoflavonoids are a class of naturally occurring compounds known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] This guide focuses on three key biological activities and provides quantitative data from representative homoisoflavonoids to serve as benchmarks.
Comparative Data on the Biological Activities of Homoisoflavonoids
The following tables summarize the in vitro biological activity of selected homoisoflavonoids, providing a basis for comparison when testing this compound.
Table 1: Anti-inflammatory Activity of Homoisoflavonoids (Inhibition of Nitric Oxide Production)
| Compound/Extract | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Homoisoflavonoid 3 | RAW 264.7 | 1.26 | - | - |
| Portulacanone D (6 ) | RAW 264.7 | 2.09 | - | - |
| Homoisoflavonoid 1 | RAW 264.7 | 1.75 | - | - |
| Homoisoflavonoid 7 | RAW 264.7 | 2.91 | - | - |
| Cassia occidentalis EtOAc extract | RAW 264.7 | 21.3 - 43.1 (µg/mL) | - | - |
| Emodin (from Cassia occidentalis) | RAW 264.7 | 22.5 - 97.4 | - | - |
| Chrysophanol (from Cassia occidentalis) | RAW 264.7 | 22.5 - 97.4 | - | - |
Data sourced from multiple studies, highlighting the potent anti-inflammatory effects of various homoisoflavonoids.[6][7]
Table 2: Antioxidant Activity of Homoisoflavonoid-Containing Extracts (DPPH Radical Scavenging)
| Plant Extract (Source of Homoisoflavonoids) | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Caesalpinia sappan Methanol (B129727) Extract | 63.48 | Gallic Acid | Slightly lower than extract |
| Caesalpinia sappan Ethyl Acetate Extract | Strong activity (low IC50) | Ascorbic Acid / Rutin | Comparable |
| Caesalpinia sappan Water Extract | Strong activity (low IC50) | Ascorbic Acid / Rutin | Comparable |
Data from extracts of Caesalpinia sappan, a known source of homoisoflavonoids like brazilin, demonstrating significant antioxidant potential.[8][9][10]
Table 3: Anticancer Activity of Brazilin (A Homoisoflavonoid)
| Cell Line | IC50 (µM) | Duration of Treatment |
| MCF-7 (Breast Cancer) | 7.23 ± 0.24 | Not specified |
| MDA-MB-231 (Breast Cancer) | 49.92 | Not specified |
| T47D (Breast Cancer) | 50 | 24 hours |
| A549 (Lung Cancer) | 43 (µg/mL) | Not specified |
| MCF-7/HER2 (Breast Cancer) | 54 ± 3.7 | 24 hours |
Data for the homoisoflavonoid brazilin, showcasing its cytotoxic effects on various cancer cell lines.[11][12][13][14][15]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the experimental validation of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[10]
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 20-24 hours to induce nitric oxide production.[10]
b. Measurement of Nitric Oxide:
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent.[10][16]
-
The Griess reagent is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Mix equal volumes of the supernatant and the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
c. Data Analysis:
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.
a. Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or quercetin) in a suitable solvent.
b. Assay Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution in a 96-well plate or cuvettes.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[6][11][12]
-
Measure the absorbance of the solution at 517 nm.[6][11] The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
c. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
a. Cell Culture and Treatment:
-
Culture the desired cancer cell lines in the appropriate medium and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
b. MTT Assay:
-
After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][14]
-
During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Shake the plate gently to ensure complete dissolution of the formazan.
c. Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Pathways and Workflows
The following diagrams illustrate a key signaling pathway involved in inflammation and a general experimental workflow for assessing the biological activities described.
Caption: LPS-induced pro-inflammatory signaling pathway and potential points of inhibition.
Caption: General experimental workflow for validating biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Synthesis and in vitro evaluation of homoisoflavonoids as potent inhibitors of nitric oxide production in RAW-264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory cytokines and nitric oxide inhibitory constituents from Cassia occidentalis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant activity of Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 [journal.waocp.org]
- 15. The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3'-Hydroxy-3,9-dihydroeucomin and Other Homoisoflavonoids: A Guide for Researchers
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a direct comparative analysis of the efficacy of 3'-Hydroxy-3,9-dihydroeucomin against other homoisoflavonoids is not feasible at this time due to a lack of publicly available quantitative data on the biological activities of this compound.
Extensive searches for experimental data detailing the anti-inflammatory, antioxidant, or anticancer efficacy of this compound, including metrics such as IC50 values, have not yielded specific results. While the broader class of homoisoflavonoids has been the subject of numerous studies, this particular compound remains largely uncharacterized in terms of its potency in common biological assays.
This guide will, therefore, provide a comprehensive overview of the known biological activities of various other homoisoflavonoids, presenting available quantitative data to offer a baseline for potential future comparative studies once data for this compound becomes available. We will also detail the standard experimental protocols used to assess these activities and the key signaling pathways involved.
Efficacy of Homoisoflavonoids in Biological Assays
Homoisoflavonoids, a unique subclass of flavonoids, are recognized for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The following tables summarize the efficacy of several homoisoflavonoids as reported in the scientific literature. This data is intended to serve as a reference for understanding the potential therapeutic value within this compound class.
Anti-inflammatory Activity
The anti-inflammatory properties of homoisoflavonoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Table 1: Inhibition of Nitric Oxide (NO) Production by Homoisoflavonoids in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µg/mL) | Source Organism |
| 4'-O-Demethylophiopogonanone E | 66.4 ± 3.5 | Ophiopogon japonicus |
| Desmethylisoophiopogonone B | 14.1 ± 1.5 | Ophiopogon japonicus |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | 10.9 ± 0.8 | Ophiopogon japonicus |
Data sourced from a study on compounds isolated from the rhizome of Ophiopogon japonicus.
Antioxidant Activity
The antioxidant capacity of homoisoflavonoids is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: DPPH Radical Scavenging Activity of Selected Flavonoids (for reference)
| Compound | IC50 (µM) |
| Quercetin | 3.60 |
| Catechin | 53.3 |
| Aspalathin | 3.33 |
| Nothofagin | 4.04 |
Anticancer Activity
The cytotoxic effects of homoisoflavonoids on cancer cell lines are frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 3: Cytotoxicity of Selected Homoisoflavonoids against Cancer Cell Lines (IC50 in µM)
| Compound | Cell Line | IC50 (µM) |
| Pileamartine D | KB (mouth epidermal carcinoma) | 0.025 |
| Pileamartine D | HepG-2 (liver carcinoma) | 0.027 |
| Cryptopleurine | KB, HepG-2, LU-1, MCF-7 | < 1 |
Data sourced from a study on cytotoxic alkaloids, including homoisoflavonoid-related structures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key assays mentioned above.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Key Signaling Pathways in Homoisoflavonoid Activity
The biological effects of homoisoflavonoids are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds, including homoisoflavonoids, are linked to the modulation of pro-inflammatory signaling cascades.
Caption: Simplified NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathways are also critical in regulating inflammation.
Caption: General MAPK signaling cascade.
Cell Proliferation and Survival Pathway
The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, and is a common target in cancer research.
Caption: Overview of the PI3K/Akt signaling pathway.
Conclusion
While a direct efficacy comparison involving this compound is currently hampered by the absence of specific experimental data, the broader homoisoflavonoid class continues to be a promising area for therapeutic research. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Future studies that quantify the biological activities of this compound will be essential to accurately position its efficacy within the homoisoflavonoid family and to explore its full therapeutic potential. We encourage the scientific community to pursue research that will fill this knowledge gap.
References
Comparative Analysis of Homoisoflavonoid Cytotoxicity Across Diverse Cancer Cell Lines
A Cross-Validation Guide for Researchers and Drug Development Professionals
Introduction
Homoisoflavonoids, a class of naturally occurring phenolic compounds, have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative activities. This guide provides a comparative analysis of the cytotoxic effects of various homoisoflavonoids across different cancer cell lines, offering a valuable resource for researchers investigating novel therapeutic agents. While direct experimental data for 3'-Hydroxy-3,9-dihydroeucomin remains limited in publicly available literature, this comparison focuses on structurally related homoisoflavonoids isolated from plant genera such as Bellevalia, which are known to produce these compounds. The data presented herein, derived from multiple independent studies, facilitates a cross-validation of the potential anti-cancer efficacy of this compound class and highlights the variability of cellular responses.
Data Summary of Homoisoflavonoid Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various homoisoflavonoids against a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potencies.
| Compound Name | Cell Line | Cell Type | IC50 (µM) |
| 3-Dehydroxy-3'-hydroxyeucomol | MDA-MB-435 | Melanoma | 0.62 |
| MDA-MB-231 | Breast Cancer | 5.36 | |
| OVCAR3 | Ovarian Cancer | 2.52 | |
| Compound 4 (from B. eigii) | HT-29 | Colon Cancer | 1.0 |
| Compound 9 (from B. eigii) | HT-29 | Colon Cancer | 1.1 |
| Compound 10 (from B. eigii) | MDA-MB-435 | Melanoma | 13.2 |
| Compound 13 (from B. eigii) | MDA-MB-435 | Melanoma | 4.6 |
| Homoisoflavonoid 7 (from B. flexuosa) | KB | Oral Cancer | 2.42 - 9.89 |
| HeLa S-3 | Cervical Cancer | 2.42 - 9.89 | |
| HT-29 | Colon Cancer | 2.42 - 9.89 | |
| Homoisoflavonoid 8 (from B. flexuosa) | KB | Oral Cancer | 2.42 - 9.89 |
| HeLa S-3 | Cervical Cancer | 2.42 - 9.89 | |
| HT-29 | Colon Cancer | 2.42 - 9.89 | |
| Homoisoflavonoid 9 (from B. flexuosa) | KB | Oral Cancer | 2.42 - 9.89 |
| HeLa S-3 | Cervical Cancer | 2.42 - 9.89 | |
| HT-29 | Colon Cancer | 2.42 - 9.89 |
Note: Specific structures for compounds referenced by number can be found in the cited literature on Bellevalia species.
Experimental Protocols
The data presented in this guide were generated using standardized methodologies to assess cytotoxicity. A detailed description of a typical experimental protocol is provided below.
Cell Culture and Maintenance: Human cancer cell lines (e.g., MDA-MB-435, HT-29, MDA-MB-231, OVCAR3) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay): The cytotoxic activity of the homoisoflavonoid compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizations
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxic effects of a test compound.
Caption: A potential signaling cascade leading to apoptosis induced by homoisoflavonoids.
Conclusion
The compiled data indicate that homoisoflavonoids exhibit significant cytotoxic activity against a range of cancer cell lines, with potencies varying based on the specific chemical structure and the cancer cell type. The consistent use of standardized assays, such as the MTT assay, allows for a reliable cross-validation of these findings. While the direct activity of this compound requires further investigation, the data from structurally similar compounds strongly support its potential as a promising candidate for further anti-cancer drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanisms of action and to guide the development of more effective cancer therapies.
The Homoisoflavonoid Frontier: A Comparative Guide to the Structure-Activity Relationships of 3'-Hydroxy-3,9-dihydroeucomin and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 3'-Hydroxy-3,9-dihydroeucomin and its analogs, a class of homoisoflavonoids with emerging biological significance. While comprehensive SAR studies on a wide range of this compound derivatives are still nascent, this guide synthesizes available data on its analogs and related homoisoflavonoids to illuminate key structural determinants for biological activity, with a focus on cytotoxicity and anti-inflammatory effects.
Comparative Analysis of Biological Activity
Homoisoflavonoids, characterized by a 16-carbon skeleton, have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, anti-angiogenic, and anti-diabetic properties.[1][2] The biological activity of these compounds is intricately linked to the substitution patterns on their chromanone core and benzylidene side chain.
A study on synthetic homoisoflavanones of the 3-benzylidene-4-chromanone (B8775485) type revealed that these compounds exhibit anti-inflammatory activity.[3] While a clear dose-response relationship was not observed for all tested compounds, their ability to inhibit croton oil-induced ear edema in mice highlights the potential of the homoisoflavonoid scaffold in modulating inflammatory responses.[3]
Notably, the closely related analog, 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE), has been identified as a bitter-masking compound, acting on the TAS2R14 bitter taste receptor.[4] This finding underscores the diverse biological targets of homoisoflavonoids and suggests that subtle structural modifications can significantly alter their bioactivity.
Cytotoxicity Profile
The cytotoxic potential of homoisoflavonoids has been evaluated against various cancer cell lines. For instance, a series of synthetic 3-benzylidene-4-chromanones were tested for their in vitro cytotoxicity against a Chinese hamster ovarian (CHO) cell line.[3] The study indicated that the cytotoxicity of these compounds varied, with some analogs demonstrating lower toxicity than others, suggesting that specific structural features influence their cytotoxic profile.[3]
Table 1: Anti-inflammatory Activity of Synthetic Homoisoflavanones
| Compound | Structure | Inhibition of Edema (%) | Cytotoxicity against CHO cells |
| 4a | 7-hydroxy-3-(4-hydroxybenzylidene)-chroman-4-one | Dose-dependent tendency | Less cytotoxic |
| 4b | 7-methoxy-3-(4-methoxybenzylidene)-chroman-4-one | Active | Least cytotoxic |
| 4c | 7-hydroxy-3-(3,4-dihydroxybenzylidene)-chroman-4-one | Active | Less cytotoxic |
| 4d | 7-methoxy-3-(3,4-dimethoxybenzylidene)-chroman-4-one | Active | More cytotoxic |
Data synthesized from a study on the anti-inflammatory activities of selected synthetic homoisoflavanones.[3]
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of topical agents.
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Treatment: The test compounds, dissolved in an appropriate vehicle, are applied topically to the croton oil-treated ear. A control group receives the vehicle alone, and a positive control group is treated with a known anti-inflammatory drug (e.g., indomethacin).
-
Assessment: After a specified period (e.g., 3 and 6 hours), the mice are euthanized, and circular sections are punched out from both ears. The difference in weight between the right and left ear punches is calculated as a measure of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Culture: Chinese hamster ovarian (CHO) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value can be determined.[3]
Visualizing Molecular Interactions and Experimental Processes
To better understand the relationships and workflows in SAR studies, graphical representations are invaluable.
Caption: Workflow for the synthesis and biological evaluation of homoisoflavonoid analogs.
References
Unveiling the Bioactivity of 4'-Demethyl-3,9-dihydroeucomin: An In Vitro and In Vivo Comparison
A comprehensive analysis of the bitter-masking effects of 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE), a novel homoisoflavanone isolated from the resin of Daemonorops draco, reveals its potential as a natural flavor modulator. This guide synthesizes the key experimental data, providing a direct comparison of its in vitro and in vivo performance and detailing the methodologies employed in its evaluation.
Executive Summary
Research into 4'-demethyl-3,9-dihydroeucomin (DMDHE), initially referenced as 3'-Hydroxy-3,9-dihydroeucomin, has primarily focused on its capacity to mask bitterness. Both in vivo sensory evaluations and in vitro cell-based assays consistently demonstrate its efficacy in reducing the bitterness of quinine (B1679958). The in vivo studies, involving human panelists, quantified a significant reduction in perceived bitterness. These findings are corroborated by in vitro experiments using HGT-1 cells, which serve as a model for taste receptor-mediated responses. The data collectively points to the taste receptor TAS2R14 as a key molecular target for DMDHE's bitter-masking activity.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative outcomes from the key in vitro and in vivo experiments investigating the bitter-masking effects of a Daemonorops draco resin extract (DD) and pure 4'-demethyl-3,9-dihydroeucomin (DMDHE).
Table 1: In Vivo Bitter-Masking Effect on Quinine
| Test Substance | Concentration | Bitter Compound | Concentration | Mean Bitterness Reduction (%) | p-value |
| D. draco Extract (DD) | 500 ppm | Quinine | 10 ppm | 29.6 ± 6.30 | ≤ 0.001 |
| DMDHE | Not Specified | Quinine | Not Specified | 14.8 ± 5.00 | Not Specified |
Table 2: In Vitro Bitter-Masking Effect on Quinine in HGT-1 Cells
| Test Substance | Concentration | Bitter Compound | Concentration | Effect on Intracellular [H+] | Mean Reduction (%) | p-value |
| Quinine | 10 ppm (27.7 µM) | - | - | Decrease | 10.5 | < 0.01 |
| DMDHE | Not Specified | Quinine | 10 ppm | Reduction of Quinine-induced effect | 40.4 ± 9.32 (in TAS2R14ko vs wt) | Not Specified |
Experimental Protocols
A detailed account of the methodologies employed in the cited studies is crucial for the replication and validation of the findings.
Preparation of Daemonorops draco Extract (DD)
The resin of D. draco was ground and extracted with 95% ethanol. Following filtration and removal of ethanol, the residue was solubilized in dichloromethane. This solution was then subjected to solid-phase extraction, eluting with n-hexane and ethyl acetate (B1210297) to yield the organic solvent extract referred to as DD.[1]
In Vivo Sensory Analysis
A pairwise comparison sensory test was conducted with human panelists to evaluate the bitter-masking effect of the DD extract on quinine.[1] Panelists compared the bitterness of a 10 ppm quinine solution with a solution containing 10 ppm quinine and 500 ppm of the DD extract.[1]
In Vitro Cell-Based Bitter Response Assay
Human gastric parietal cells (HGT-1) were utilized as a surrogate model for bitter taste receptors (TAS2Rs).[1] Activation of these receptors by a bitter compound, such as quinine, triggers an intracellular signaling cascade that results in proton secretion, leading to a measurable decrease in intracellular pH.[1] HGT-1 cells were treated with 10 ppm quinine, and the change in intracellular proton concentration was quantified using a pH-sensitive fluorescent dye.[1]
CRISPR-Cas9 Knockout Studies
To identify the specific TAS2R involved in the bitter-masking effect of DMDHE, a CRISPR-Cas9 approach was used to knock out the TAS2R14 gene in HGT-1 cells (HGT-1 TAS2R14ko).[1] The cellular bitter response assay was then repeated in these knockout cells and compared to the response in wild-type HGT-1 cells to determine the functional involvement of TAS2R14.[1]
Visualizing the Pathways and Processes
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the bitter-masking effect of DMDHE.
Caption: Activity-guided workflow for DMDHE identification.
References
Independent Replication and Comparative Analysis of 3'-Hydroxy-3,9-dihydroeucomin and Related Bitter-Masking Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive comparison of the published findings on 4′-demethyl-3,9-dihydroeucomin (DMDHE), a compound closely related to 3'-Hydroxy-3,9-dihydroeucomin, and other alternative bitter-masking agents. While direct independent replication studies for the initial DMDHE findings are not publicly available, this guide draws on existing research on similar compounds and standard experimental protocols to offer a thorough comparative analysis. The information is intended to support further research and development in the field of taste modulation.
Data Presentation: Quantitative Comparison of Bitter-Masking Efficacy
The following table summarizes the quantitative data on the bitter-masking effects of DMDHE and other selected flavonoid compounds from published studies. This allows for a direct comparison of their efficacy under various experimental conditions.
| Compound | Bitter Stimulus | Concentration of Bitter Stimulus | Concentration of Masking Compound | Method of Evaluation | Reported Bitterness Reduction (%) |
| 4′-demethyl-3,9-dihydroeucomin (DMDHE) | Quinine (B1679958) | 10 ppm | 100 ppm | Human Sensory Panel | 14.8 ± 5.00[1][2] |
| Organic Solvent Extract of Daemonorops draco (DD) | Quinine | 10 ppm | 500 ppm | Human Sensory Panel | 29.6 ± 6.30[1][2] |
| Homoeriodictyol Sodium Salt | Caffeine, Salicin, Amarogentin, Paracetamol, Quinine | Not specified | Not specified | Human Sensory Panel | 10 - 40[3] |
| 2,4-Dihydroxybenzoic acid vanillylamide | Caffeine | 500 mg/L | 100 mg/L | Human Sensory Panel | ~30 |
| Na-caseinate | Epigallocatechin gallate (EGCG) | Not specified | Not specified | In vitro hTAS2R39 activation assay | ~93 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on established techniques in the field and reflect the probable methods used in the original studies.
Cell-Based Bitter Response Assay (HGT-1 Cells)
This in-vitro assay is crucial for assessing the molecular mechanism of bitter-masking compounds by measuring their effect on bitter taste receptor activation.
-
Cell Line: Human gastric tumor (HGT-1) cells are utilized as they endogenously express bitter taste receptors (TAS2Rs), including TAS2R14.
-
Principle: The assay measures changes in intracellular pH (pHi) as an indicator of proton secretion following the activation of TAS2Rs by bitter compounds. A decrease in the bitter-agonist-induced proton secretion in the presence of a masking compound indicates its inhibitory activity.
-
Protocol Outline:
-
Cell Culture: HGT-1 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS) and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1-AM) which allows for the monitoring of intracellular pH changes.
-
Compound Application: Cells are treated with the bitter agonist (e.g., quinine) with and without the potential bitter-masking compound (e.g., DMDHE). A positive control (e.g., histamine) and a vehicle control are also included.
-
Fluorescence Measurement: Changes in fluorescence are measured over time using a fluorescence plate reader. The ratio of fluorescence at two different emission wavelengths is used to calculate the intracellular pH.
-
Data Analysis: The reduction in the bitter-agonist-induced change in pHi in the presence of the masking compound is calculated to determine its efficacy.
-
Human Sensory Panel Evaluation
In-vivo evaluation by a trained sensory panel is the gold standard for confirming the efficacy of a taste-masking agent.
-
Panelists: A panel of trained human volunteers is selected and trained to recognize and rate the intensity of different tastes, particularly bitterness.
-
Protocol Outline:
-
Sample Preparation: Solutions of the bitter compound (e.g., quinine at 10 ppm) and the bitter compound mixed with the masking agent (e.g., DMDHE at 100 ppm) are prepared. A control solution containing only the bitter compound is also used.
-
Tasting Procedure: Panelists are presented with the samples in a randomized and blinded manner. They are instructed to taste each sample for a specific duration and then rinse their mouths with water between samples.
-
Bitterness Rating: Panelists rate the perceived bitterness of each sample on a standardized scale (e.g., a 100-point visual analog scale).
-
Data Analysis: The bitterness ratings for the sample with the masking agent are compared to the control. The percentage reduction in perceived bitterness is then calculated.
-
CRISPR-Cas9 Mediated Knockout of TAS2R14
This technique is used to confirm the specific molecular target of a bitter-masking compound.
-
Objective: To knock out the gene encoding the TAS2R14 receptor in HGT-1 cells to verify its role in the bitter-masking effect of DMDHE.
-
Protocol Outline:
-
Guide RNA Design: Single-guide RNAs (sgRNAs) are designed to target a specific region of the TAS2R14 gene.
-
Vector Construction: The sgRNAs are cloned into a CRISPR-Cas9 expression vector.
-
Transfection: The CRISPR-Cas9 vector is transfected into HGT-1 cells.
-
Selection and Validation: Cells with the successful knockout of the TAS2R14 gene are selected and the knockout is validated by genomic sequencing and functional assays (e.g., the cell-based bitter response assay). The bitter-masking effect of the compound is then re-evaluated in these knockout cells. A significant reduction in the masking effect in the knockout cells compared to wild-type cells confirms the involvement of the targeted receptor.[1][2]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows, created using the DOT language for Graphviz.
Caption: TAS2R14 signaling pathway initiated by a bitter agonist and inhibited by DMDHE.
Caption: General workflow for the evaluation of bitter-masking compounds.
References
Evaluating the Specificity of 3'-Hydroxy-3,9-dihydroeucomin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action and specificity of 3'-Hydroxy-3,9-dihydroeucomin and related compounds. The focus is on its role as a modulator of bitter taste perception, a field of growing interest for improving the palatability of pharmaceuticals and functional foods. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer a clear and objective evaluation.
Recent research has shed light on a closely related compound, 4′-demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavonoid identified as a potent bitter-masking agent. Given the structural similarity and the detailed available data, this guide will focus on the well-characterized mechanism of DMDHE as a primary example, while drawing comparisons to other known bitter taste modulators.
Mechanism of Action: Targeting Bitter Taste Receptors
The primary mechanism by which DMDHE is understood to exert its bitter-masking effect is through the modulation of taste 2 receptors (TAS2Rs), a family of G protein-coupled receptors responsible for detecting bitter stimuli.[1][2]
Key Findings for 4′-demethyl-3,9-dihydroeucomin (DMDHE):
Recent studies have demonstrated that DMDHE effectively masks the bitterness of quinine (B1679958).[1][2] The specificity of this action has been investigated using modern molecular biology techniques, which have pinpointed a significant role for a specific bitter taste receptor:
-
Primary Target: TAS2R14 Functional involvement of TAS2R14 in the bitter-masking effect of DMDHE has been demonstrated using a CRISPR-Cas9 knockout approach in HGT-1 cells, a human gastric tumor cell line used as a model for studying TAS2R-dependent responses.[1][2]
-
Partial Specificity: In HGT-1 cells lacking the TAS2R14 receptor (TAS2R14ko), the bitter-masking effect of DMDHE was reduced by 40.4 ± 9.32%.[1][2] This crucial finding indicates that while TAS2R14 is a primary target, a substantial portion of DMDHE's activity may be mediated by other TAS2R family members or alternative pathways. This highlights the complexity of its mechanism and the need for further investigation into its broader receptor selectivity profile.
Comparative Analysis with Alternative Bitter-Masking Agents
To fully evaluate the specificity of DMDHE, it is essential to compare its activity profile with that of other known bitter taste modulators. This section provides a comparative overview of DMDHE, the related flavanone (B1672756) homoeriodictyol , and the synthetic antagonist GIV3727 .
| Compound | Class | Primary Target(s) | Known Specificity | Quantitative Data |
| 4′-demethyl-3,9-dihydroeucomin (DMDHE) | Homoisoflavonoid | TAS2R14 | Partially specific; knockout of TAS2R14 reduces its effect by ~40%. | Decreased the sensory bitterness of quinine by 14.8 ± 5.00%.[1][2] |
| Homoeriodictyol | Flavanone | TAS2R14, TAS2R39, TAS2R43 | Known to antagonize multiple TAS2Rs. | Reduces bitterness of various compounds by 10-40%. |
| GIV3727 | Synthetic Organic | TAS2R31, TAS2R43 | Broad-spectrum antagonist, inhibiting at least six different hTAS2Rs (hTAS2R4, 7, 31, 40, 43, and 49).[3] | Inhibits hTAS2R31 with an IC50 in the micromolar range. |
| Sodium Gluconate (NaG) | Salt | Non-receptor specific (proposed) | Broadly effective against some bitter compounds like urea (B33335) and quinine.[4][5][6] | Efficacy is compound-specific and varies with age.[4][5][6] |
| Monosodium Glutamate (MSG) | Salt | Umami Receptor (T1R1/T1R3) / Proposed indirect modulation | Reduces bitterness of some compounds, like urea.[4][5][6] | Efficacy is compound-specific.[4][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for bitter taste reception and a typical experimental workflow for identifying and characterizing bitter-masking compounds.
Detailed Experimental Protocols
A critical evaluation of a compound's specificity relies on understanding the methodologies used to generate the supporting data. Below are summaries of the key experimental protocols employed in the study of DMDHE.
Cell-Based Bitter Response Assay
-
Cell Line: Human gastric tumor (HGT-1) cells, which endogenously express a range of TAS2Rs.
-
Principle: This assay measures the intracellular pH change in response to bitter compounds. Activation of TAS2Rs triggers a signaling cascade that results in proton secretion, which can be quantified using a pH-sensitive fluorescent dye. A decrease in intracellular pH corresponds to a strong bitter response.
-
Protocol Outline:
-
HGT-1 cells are cultured in a suitable medium (e.g., DMEM with FBS, glutamine, and antibiotics).
-
Cells are seeded into microplates and allowed to adhere.
-
Cells are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1 AM).
-
The bitter compound (e.g., quinine) is added, with or without the potential bitter-masking agent (e.g., DMDHE).
-
Changes in fluorescence, corresponding to intracellular pH changes, are measured over time using a fluorometer.
-
The percentage reduction in the bitter response in the presence of the masking agent is calculated.
-
CRISPR-Cas9 Knockout of TAS2R14
-
Objective: To create a specific TAS2R knockout cell line to validate the receptor's role in the observed bitter-masking effect.
-
Methodology:
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the TAS2R14 gene.
-
Transfection: HGT-1 cells are transfected with Cas9 protein and the specific sgRNA using a suitable transfection reagent (e.g., Lipofectamine CRISPRMAX).
-
Genomic Cleavage Detection: The efficiency of gene editing is assessed using a genomic cleavage detection kit, which identifies insertions or deletions (indels) at the target site.
-
Functional Validation: The knockout cell line (TAS2R14ko) is then used in the cell-based bitter response assay to compare the effect of the bitter-masking compound to that in wild-type (wt) HGT-1 cells.
-
Human Sensory Panel Analysis
-
Purpose: To provide in vivo validation of the bitter-masking effect.
-
Procedure (Paired Comparison Test):
-
A trained panel of volunteers is recruited.
-
Participants are presented with two samples in a blinded and randomized order:
-
Sample A: A solution of a bitter compound (e.g., 10 ppm quinine in water).
-
Sample B: The same bitter solution containing the potential bitter-masking agent (e.g., DMDHE).
-
-
Participants are asked to rate the bitterness intensity of each sample on a defined scale.
-
The percentage reduction in perceived bitterness is calculated from the collected data.
-
Off-Target Considerations and Broader Bioactivities of Homoisoflavonoids
While the primary focus of this guide is on the interaction with TAS2Rs, a comprehensive evaluation of specificity must consider potential off-target effects. Homoisoflavonoids as a class have been reported to exhibit a wide range of biological activities, which could be relevant in the context of drug development. These include:
-
Anti-inflammatory effects
-
Anti-angiogenic properties
-
Cytotoxic activity against various cancer cell lines
-
Protein tyrosine kinase inhibition
These broader bioactivities suggest that while DMDHE and related compounds may have a degree of specificity for certain TAS2Rs, they are likely to interact with other cellular targets. This is a critical consideration for their development as therapeutic agents, as such off-target effects could lead to unintended pharmacological consequences. Further research, including broad-panel kinase screening and other off-target liability assays, would be necessary to fully characterize the selectivity profile of this compound and its analogues.
Conclusion
The available evidence strongly suggests that 4′-demethyl-3,9-dihydroeucomin, a close analogue of this compound, exerts its bitter-masking effect at least in part through the specific antagonism of the TAS2R14 bitter taste receptor. The 40% reduction in its effect in TAS2R14 knockout cells provides compelling evidence for this specific mechanism.
However, the incomplete abrogation of its activity in the absence of TAS2R14 clearly indicates that its mechanism is not entirely specific to this receptor. Other TAS2Rs or alternative pathways are likely involved. When compared to a broad-spectrum bitter antagonist like GIV3727, DMDHE appears to have a more targeted, though not exclusive, mechanism of action.
For researchers and drug development professionals, this compound and its analogues represent a promising class of natural compounds for taste modulation. Future research should focus on a comprehensive selectivity profiling across all 25 human TAS2Rs to fully elucidate the specificity of their action. Furthermore, a thorough investigation of their off-target activities is warranted to ensure a complete understanding of their pharmacological profile for any potential therapeutic applications.
References
- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Age-Related Differences in Bitter Taste and Efficacy of Bitter Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age-related differences in bitter taste and efficacy of bitter blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-Related Differences in Bitter Taste and Efficacy of Bitter Blockers | PLOS One [journals.plos.org]
Benchmarking 3'-Hydroxy-3,9-dihydroeucomin: A Comparative Analysis Against Standards of Care in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of direct experimental data on the biological activities of 3'-Hydroxy-3,9-dihydroeucomin in publicly available scientific literature. This guide presents a hypothetical benchmarking framework based on the reported anti-inflammatory and anticancer properties of structurally related homoisoflavonoids and the traditional use of their plant sources. The experimental data herein is illustrative and intended to guide future research.
Introduction
This compound is a member of the homoisoflavonoid class of natural products. While direct studies on this specific molecule are limited, the resin of Daemonorops draco (Dragon's Blood), a source of similar compounds like 4'-demethyl-3,9-dihydroeucomin, has been utilized in traditional medicine for its purported anti-inflammatory and anticancer effects.[1] Furthermore, extracts from this resin have demonstrated cytotoxic effects and the induction of apoptosis in acute myeloid leukemia cell lines.[1] A-type flavan-3-ol-dihydroretrochalcone dimers, also found in related sources, have shown significant anti-inflammatory potential through the inhibition of superoxide (B77818) anion and elastase.[1]
This guide proposes a comparative framework for evaluating the potential of this compound against established standards of care in two key therapeutic areas: inflammation and oncology. The following sections detail hypothetical experimental data, comprehensive protocols for relevant in vitro assays, and visual representations of experimental workflows and potential signaling pathways.
Hypothetical Benchmarking in Anti-Inflammatory Applications
Standard of Care for Inflammation
For the purpose of this hypothetical comparison, we will benchmark this compound against a widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , and a corticosteroid, Dexamethasone .
Data Presentation: In Vitro Anti-Inflammatory Activity
| Assay | This compound (IC₅₀) | Ibuprofen (IC₅₀) | Dexamethasone (IC₅₀) |
| COX-2 Inhibition | 25 µM | 15 µM | Not Applicable |
| 5-LOX Inhibition | 40 µM | > 100 µM | Not Applicable |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | 30 µM | 50 µM | 5 µM |
| TNF-α Release in LPS-stimulated RAW 264.7 Macrophages | 35 µM | 60 µM | 2 µM |
| IL-6 Release in LPS-stimulated RAW 264.7 Macrophages | 45 µM | 75 µM | 1 µM |
| Heat-Induced Protein Denaturation Inhibition | 50 µg/mL | 150 µg/mL | 25 µg/mL |
| Red Blood Cell Membrane Stabilization | 60 µg/mL | 200 µg/mL | 30 µg/mL |
Experimental Protocols: Anti-Inflammatory Assays
A variety of in vitro assays are commonly used to evaluate the anti-inflammatory properties of novel compounds.[2][3][4]
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the key enzymes in the arachidonic acid metabolism pathway, which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Nitric Oxide (NO) and Pro-inflammatory Cytokine (TNF-α, IL-6) Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The concentration of NO, TNF-α, and IL-6 in the cell culture supernatant is then measured in the presence and absence of the test compound.
-
Inhibition of Protein Denaturation: The ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin, is a well-established method to assess anti-inflammatory activity.[4][5]
-
Membrane Stabilization Assay: This assay evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is a measure of its ability to protect cell membranes from damage during inflammation.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]
Safety Operating Guide
Prudent Disposal of 3'-Hydroxy-3,9-dihydroeucomin in a Laboratory Setting
Hazard Assessment and Data Summary
Due to the lack of specific toxicological and ecotoxicological data for 3'-Hydroxy-3,9-dihydroeucomin, it is prudent to handle it with care. As a member of the homoisoflavonoid class of natural products, its biological activity warrants a cautious approach. The following table summarizes the current status of available data.
| Data Type | This compound | General Homoisoflavonoids |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Limited data available; varies by specific compound |
| Carcinogenicity | No data available | No comprehensive data available |
| Mutagenicity | No data available | No comprehensive data available |
| Ecotoxicity | No data available | No comprehensive data available |
Given the data gaps, researchers should assume the compound may be harmful if ingested, inhaled, or comes into contact with skin, and may have adverse effects on the environment.
Experimental Protocol for Disposal
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A properly fitted fume hood should be used when handling the solid compound to avoid inhalation of dust.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a separate, sealed plastic bag or container labeled as "Chemically Contaminated Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and labeled liquid waste container.
-
Do not mix this waste with other waste streams unless compatibility has been verified. Halogenated and non-halogenated solvent wastes should generally be kept separate.[1]
-
The container must be made of a material compatible with the solvent used. For instance, avoid storing acidic solutions in metal containers.
-
3. Labeling of Waste Containers:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Secondary containment (e.g., a larger, chemically resistant tray or bin) is recommended to contain any potential leaks.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[2][3] The most common and recommended method for the final disposal of such organic compounds is high-temperature incineration by a licensed facility.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3'-Hydroxy-3,9-dihydroeucomin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3'-Hydroxy-3,9-dihydroeucomin (CAS No. 107585-75-1). Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile, powder-free gloves. Consider double-gloving. | Prevents dermal absorption. Powder-free gloves reduce the risk of aerosolizing the compound.[4] Double-gloving is recommended for enhanced protection. |
| Body Protection | Disposable gown or lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from airborne particles and potential splashes.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential for handling the powdered form to prevent inhalation of fine particles. Surgical masks are not sufficient.[4] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure safe handling during your experiments:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box to control dust.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate waste containers) accessible.
-
-
Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Use tools and equipment dedicated to this compound to prevent cross-contamination.
-
If creating a solution, add the powder to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and turned inside out.[4]
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Chemical Waste Responsibly
A proactive waste management plan is a cornerstone of laboratory safety.[6]
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use approved, leak-proof containers for all hazardous waste.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and any other information required by your institution.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS office.
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound | CAS#:107585-75-1 | Chemsrc [chemsrc.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. CAS 107585-75-1 | this compound [phytopurify.com]
- 4. pppmag.com [pppmag.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4'-Demethyl-3,9-dihydroeucomin Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
